6-(Trifluoromethyl)quinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALNRPQHHRMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505602 | |
| Record name | 6-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325-13-3 | |
| Record name | 6-(Trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(trifluoromethyl)quinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group at the 6-position of the quinoline scaffold can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. This document details established synthetic routes, experimental protocols, and thorough characterization data.
Synthetic Methodologies
The synthesis of this compound can be achieved through several established methods, primarily involving the cyclization of appropriately substituted anilines. Two classical and effective methods are the Skraup-Doebner-Von Miller synthesis and the Combes synthesis.
1.1. Skraup-Doebner-Von Miller Synthesis
A widely used method for quinoline synthesis is the Skraup reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. A modification of this, the Doebner-Von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. For the synthesis of this compound, 4-(trifluoromethyl)aniline serves as the key starting material.
1.2. Combes Quinoline Synthesis
The Combes synthesis offers an alternative route, involving the condensation of an arylamine with a β-diketone in the presence of an acid catalyst to form a substituted quinoline.[1][2][3][4] This method is particularly useful for preparing 2,4-substituted quinolines.[1][2][3]
Experimental Protocols
2.1. Synthesis of this compound via a Modified Skraup-Doebner-Von Miller Reaction
This protocol is a representative example for the synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent like arsenic acid)[5]
-
Ferrous sulfate (optional, to moderate the reaction)[5]
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-(trifluoromethyl)aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add nitrobenzene to the mixture to serve as the oxidizing agent.[5] For a less violent reaction, ferrous sulfate can be added as a moderator.[5]
-
Heat the reaction mixture carefully. The reaction is often exothermic and may require initial cooling before heating to maintain control.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the cyclization.
-
After cooling to room temperature, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.
-
The crude this compound will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key analytical data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆F₃N | [6][7] |
| Molecular Weight | 197.16 g/mol | [6][7] |
| Appearance | Colorless to yellow oil or solid | |
| Boiling Point | 244 °C | [8] |
| Density | 1.311 g/cm³ | [8] |
| ¹H NMR (CDCl₃) | Chemical shifts (ppm) will be characteristic for the quinoline ring protons. | [9][10] |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the 10 carbon atoms, including the CF₃ carbon as a quartet. | [9][10][11] |
| ¹⁹F NMR (CDCl₃) | A singlet corresponding to the CF₃ group is expected around -62 ppm. | [10] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 197. | [6] |
| IR Spectroscopy (ATR) | Characteristic peaks for C=N, C=C, and C-F stretching vibrations. | [9][12] |
Visualizations
4.1. Synthetic Pathway
Caption: Skraup synthesis of this compound.
4.2. Characterization Workflow
Caption: Workflow for the characterization of this compound.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis [drugfuture.com]
- 3. iipseries.org [iipseries.org]
- 4. wikiwand.com [wikiwand.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. This compound,95% MIN(HPLC) CAS#: 325-13-3 [m.chemicalbook.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. dergipark.org.tr [dergipark.org.tr]
physicochemical properties of 6-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with a trifluoromethyl (CF₃) group at the 6-position. The introduction of the CF₃ group is a common strategy in medicinal chemistry to enhance key molecular properties. This electron-withdrawing group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets by altering the electronic and steric profile of the parent molecule.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and relevant experimental methodologies for this compound.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for predicting its behavior in biological and chemical systems, from solubility in physiological media to its ability to cross cell membranes. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 325-13-3 | [2][3] |
| Molecular Formula | C₁₀H₆F₃N | [2][3] |
| Molecular Weight | 197.16 g/mol | [2][3] |
| Appearance | Not available in surveyed literature. | |
| Melting Point | Not available in surveyed literature. | |
| Boiling Point | Not available in surveyed literature. | |
| logP (Octanol/Water) | 3.25 | [1][3] |
| pKa (Predicted) | Not available in surveyed literature. | |
| Topological Polar Surface Area | 12.89 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a complete set of spectra for the specific title compound is not publicly available, the following table summarizes the expected characteristic signals based on data from closely related trifluoromethylated quinoline derivatives.[4][5][6]
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Aromatic protons (quinoline ring): Signals expected in the δ 7.0-9.0 ppm range. |
| ¹³C NMR | Aromatic carbons: Signals expected in the δ 120-150 ppm range. CF₃ Carbon: Expected as a quartet due to C-F coupling, with a chemical shift around 123.5 ppm and a coupling constant (¹JCF) of approximately 275 Hz.[4][5][6] |
| ¹⁹F NMR | CF₃ Group: A sharp singlet is expected, with a chemical shift around δ -62 ppm (relative to a standard like CFCl₃).[4][5][6] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 129. Characteristic fragments would include the loss of fluorine (F) or the trifluoromethyl group (CF₃).[7] |
| Infrared (IR) | C=N stretch (quinoline ring): ~1620-1640 cm⁻¹. C-F stretches (CF₃ group): Strong bands typically observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretches: Above 3000 cm⁻¹. |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols applicable to the characterization of this compound.
Lipophilicity (logP) Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, indicating its lipophilicity.[1]
-
System Preparation: Equal volumes of n-octanol and water are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[1]
-
Sample Addition: A precisely weighed amount of this compound is dissolved in the n-octanol phase.[1]
-
Partitioning: The n-octanol solution containing the compound is mixed with the water phase in a separatory funnel. The funnel is shaken for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[1]
-
Phase Separation: The mixture is allowed to stand until a clear separation of the two layers is observed.[1]
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).[4] ¹³C spectra often require a larger number of scans for adequate signal-to-noise.
-
-
Mass Spectrometry (MS):
-
Methodology: High-resolution mass spectra (HRMS) can be obtained using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[4][8] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[7]
-
Analysis: The resulting spectrum provides the exact mass of the molecular ion, which is used to confirm the elemental composition. The fragmentation pattern provides structural information.[8]
-
-
Infrared (IR) Spectroscopy:
-
Methodology: Spectra are typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of a small amount of solid or liquid sample with minimal preparation.[4]
-
Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C-F, C=N).
-
Synthesis and Characterization Workflow
While multiple synthetic routes to trifluoromethylated quinolines exist, a general workflow involves the cyclization of a suitable precursor followed by purification and characterization. The diagram below illustrates a logical workflow for the synthesis and analysis of a compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Safety and Handling
Based on available data, this compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound possesses distinct physicochemical properties, primarily influenced by the presence of the trifluoromethyl group, which imparts high lipophilicity (logP ≈ 3.25). This characteristic is a key consideration in drug design for optimizing membrane permeability and metabolic stability. The spectroscopic signatures, particularly the distinct signals in ¹⁹F and ¹³C NMR, provide definitive means for its identification and structural verification. The experimental protocols outlined in this guide offer standardized approaches for researchers to reliably determine its properties, ensuring data consistency and comparability across different studies. This comprehensive technical overview serves as a valuable resource for professionals engaged in the research and development of novel quinoline-based therapeutic agents and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: An In-depth Technical Guide to the Biological Activity of Novel 6-(Trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel 6-(trifluoromethyl)quinoline derivatives. The strategic incorporation of a trifluoromethyl group at the 6-position of the quinoline scaffold has emerged as a promising strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological efficacy. This document collates quantitative data on their anticancer, antimicrobial, and neuroprotective potential, details key experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade.
Quantitative Anticancer Data
The antiproliferative and cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the key parameters: Growth Inhibition 50 (GI₅₀), Total Growth Inhibition (TGI), and Lethal Concentration 50 (LC₅₀).
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |
| Phenylsulfonylurea Derivatives | MCF-7 | 6.55 | - | - | [1] |
| Phenylsulfonylurea Derivatives | HepG-2 | 2.71 | - | - | [1] |
| Phenylsulfonylurea Derivatives | A549 | 7.47 | - | - | [1] |
| Quinoline-Chalcone Hybrids | MGC-803 | 1.38 | - | - | [1] |
| Quinoline-Chalcone Hybrids | HCT-116 | 5.34 | - | - | [1] |
| Quinoline-Chalcone Hybrids | MCF-7 | 5.21 | - | - | [1] |
| 3-Phenyltrifluoromethyl quinolines | MCF-7 | 0.004 | - | - | [2] |
Note: "-" indicates data not available in the cited literature.
Signaling Pathways in Anticancer Activity
1.2.1. Tubulin Polymerization Inhibition
A significant mechanism of action for several anticancer this compound derivatives is the inhibition of tubulin polymerization.[3][4] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division.[3][4][5] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][4]
1.2.2. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6][7] Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[7][8] The introduction of a trifluoromethyl group can enhance the inhibitory activity of these compounds.[6]
Experimental Protocols
1.3.1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials : 96-well plates, cancer cell lines, complete culture medium, this compound derivatives, DMSO, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Procedure :
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium (final DMSO concentration < 0.5%).
-
Replace the medium with 100 µL of medium containing the test compounds. Include vehicle and positive controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀, TGI, and LC₅₀ values.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-(Trifluoromethyl)quinoline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic incorporation of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, has become a cornerstone of modern medicinal chemistry. This is due to its profound effects on a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide focuses on 6-(trifluoromethyl)quinoline, a key building block in the synthesis of innovative molecules for drug discovery and materials science.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective utilization in synthetic strategies and for predicting the characteristics of its derivatives.
| Property | Value |
| Molecular Formula | C₁₀H₆F₃N[1] |
| Molecular Weight | 197.16 g/mol [1] |
| LogP | 3.2536[1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] |
| Hydrogen Bond Acceptors | 1[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 0[1] |
Synthesis of this compound: Experimental Protocols
The synthesis of the this compound core can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Skraup Synthesis
The Skraup synthesis is a well-established method for quinoline synthesis involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
Experimental Protocol for Skraup Synthesis of this compound:
Starting Material: 4-Aminobenzotrifluoride
Reagents: Glycerol, Nitrobenzene (as oxidizing agent and solvent), concentrated Sulfuric Acid, Ferrous sulfate (to moderate the reaction).
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-aminobenzotrifluoride and nitrobenzene while cooling in an ice bath.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Slowly add glycerol to the reaction mixture with constant stirring, maintaining the temperature below 120°C.
-
After the addition is complete, heat the mixture to 140-150°C for several hours. The reaction is often vigorous and requires careful temperature control.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Make the solution basic with a concentrated sodium hydroxide solution to precipitate the crude product and unreacted starting materials.
-
Perform steam distillation to isolate the volatile quinoline product.
-
Extract the distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Friedländer Annulation
The Friedländer synthesis provides a convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Experimental Protocol for Friedländer Synthesis of this compound:
Starting Material: 2-Amino-5-(trifluoromethyl)benzaldehyde and a suitable ketone (e.g., acetone to yield 2-methyl-6-(trifluoromethyl)quinoline).
Reagents: Base (e.g., sodium hydroxide, potassium hydroxide) or Acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) catalyst, and a suitable solvent (e.g., ethanol, toluene).
Procedure:
-
Dissolve 2-amino-5-(trifluoromethyl)benzaldehyde and the ketone in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization of this compound
| Spectroscopic Data | Expected/Reported Values for Trifluoromethylated Quinolines |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-9.0 ppm. |
| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. The trifluoromethyl carbon appears as a quartet due to C-F coupling. |
| ¹⁹F NMR | The trifluoromethyl group typically shows a singlet in the range of δ -60 to -65 ppm (relative to CFCl₃). For example, the ¹⁹F NMR spectrum of (E)-2-(propen-1-yl)-6-trifluoromethylquinoline in CDCl₃ shows a chemical shift around this range. |
| IR (cm⁻¹) | Characteristic peaks for C=C and C=N stretching in the aromatic system (1600-1450 cm⁻¹), C-H stretching (3100-3000 cm⁻¹), and strong C-F stretching bands (1350-1100 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 197.05 for C₁₀H₆F₃N. |
This compound in Drug Development: Targeting Cancer Signaling Pathways
Derivatives of this compound have shown significant promise as anticancer agents, often by targeting key kinases in oncogenic signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based molecules have been developed as inhibitors of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative on PI3K.
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers. Quinoline derivatives have also been investigated as inhibitors of this pathway.
Caption: The MAPK/ERK signaling pathway with a this compound derivative inhibiting Raf kinase.
Quantitative Biological Activity Data
The following table summarizes the reported in vitro anticancer activity of various quinoline derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| Quinoline-based dihydrazone | MCF-7 | Breast Cancer | 7.016 - 7.05[2] |
| Quinoline-based dihydrazone | BGC-823 | Gastric Cancer | 7.01 - 34.32[2] |
| Quinoline-based dihydrazone | BEL-7402 | Hepatoma | 7.01 - 34.32[2] |
| Quinoline-based dihydrazone | A549 | Lung Cancer | 7.01 - 34.32[2] |
| Quinoline-amidrazone hybrid | A549 | Lung Cancer | 43.1[3] |
| Quinoline-amidrazone hybrid | MCF-7 | Breast Cancer | 59.1[3] |
| Substituted Quinoline | PC-3 | Prostate Cancer | >100 |
Experimental Workflows
Synthesis and Purification Workflow
A typical workflow for the synthesis and purification of a this compound derivative is outlined below.
Caption: A generalized workflow for the synthesis and purification of a this compound derivative.
In Vitro Anticancer Drug Screening Workflow
The biological evaluation of newly synthesized this compound derivatives typically follows a standardized in vitro screening cascade.
Caption: A typical workflow for the in vitro screening of anticancer activity of synthesized quinoline derivatives.
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive scaffold for modulating the biological activity and pharmacokinetic profiles of target molecules. The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of a diverse range of this compound derivatives. The demonstrated potential of these compounds to inhibit key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores their significance in the ongoing search for more effective cancer therapies. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and potent drug candidates.
References
Spectral Data Interpretation of 6-(Trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 6-(trifluoromethyl)quinoline. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages predictive models and established principles of spectral interpretation to offer a comprehensive analytical overview. This guide is intended to assist researchers in identifying and characterizing this compound in various experimental settings.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₆F₃N. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the quinoline ring system, which is reflected in its spectral characteristics.
| Property | Value |
| Molecular Formula | C₁₀H₆F₃N |
| Molecular Weight | 197.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 325-13-3 |
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region. The chemical shifts are influenced by the nitrogen atom in the quinoline ring and the strong electron-withdrawing effect of the trifluoromethyl group. The predicted data is based on computational models and analysis of similar structures.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |
| H-3 | 7.4 - 7.6 | dd | J = 8.2, 4.2 |
| H-4 | 8.1 - 8.3 | dd | J = 8.2, 1.7 |
| H-5 | 8.0 - 8.2 | d | J = 8.8 |
| H-7 | 7.8 - 8.0 | dd | J = 8.8, 2.1 |
| H-8 | 8.3 - 8.5 | d | J = 2.1 |
Note: These are predicted values and may vary from experimental results.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound will display ten signals, including a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen and the trifluoromethyl substituent.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 136 - 138 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 129 - 131 (q, J ≈ 33 Hz) |
| C-7 | 124 - 126 (q, J ≈ 4 Hz) |
| C-8 | 129 - 131 |
| C-8a | 148 - 150 |
| -CF₃ | 123 - 125 (q, J ≈ 274 Hz) |
Note: These are predicted values and may vary from experimental results. The quartet multiplicity and coupling constants for carbons near the CF₃ group are estimations based on typical values.
Mass Spectrometry (MS) Fragmentation Analysis
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 197. The fragmentation pattern will be dictated by the stability of the quinoline ring and the presence of the trifluoromethyl group.
Key Predicted Fragments:
| m/z | Proposed Fragment |
| 197 | [M]⁺˙ (Molecular Ion) |
| 178 | [M - F]⁺ |
| 168 | [M - HCN]⁺˙ |
| 147 | [M - CF₃]⁺ |
| 128 | [C₉H₆N]⁺ |
| 101 | [C₇H₅N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Data Acquisition (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electron Ionization - GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet System: Gas Chromatography (GC).
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Data Acquisition (Electrospray Ionization - LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Inlet System: Liquid Chromatography (LC).
-
LC Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
Visualizations
The following diagrams illustrate the molecular structure and a plausible mass spectral fragmentation pathway for this compound.
Caption: Molecular structure of this compound.
Caption: Proposed MS fragmentation of this compound.
CAS number and molecular formula for 6-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, synthesis methodologies, and potential biological activities, drawing upon data from analogous compounds where direct information is limited. The inclusion of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable scaffold for the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related quinoline derivatives.
Core Compound Identification
Chemical Name: this compound
| Property | Value | Source |
| CAS Number | 325-13-3 | [1] |
| Molecular Formula | C₁₀H₆F₃N | [1] |
| Molecular Weight | 197.16 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1 | [1] |
| InChIKey | YVALNRPQHHRMNT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| logP (Predicted) | 3.25 | [2] |
| pKa (Predicted) | 2.55 | [2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed, and high-yield synthesis protocol for this compound is not extensively documented in readily available literature, plausible synthetic routes can be inferred from established methods for quinoline synthesis and the preparation of trifluoromethylated aromatic compounds. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses form the foundation for quinoline ring construction. More contemporary approaches often utilize transition-metal-catalyzed cross-coupling and C-H activation strategies.
General Synthetic Workflow
A potential synthetic approach for this compound could involve the cyclization of a substituted aniline with a suitable three-carbon electrophile.
Caption: A plausible Skraup synthesis workflow for this compound.
Representative Experimental Protocol (Hypothetical)
This protocol is a generalized representation based on the Skraup synthesis of quinolines and would require optimization for the specific synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or other suitable oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., Dichloromethane or Toluene)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-(trifluoromethyl)aniline, glycerol, and the oxidizing agent.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a concentrated solution of sodium hydroxide until basic.
-
Extraction: Extract the aqueous mixture with an organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are limited in publicly available literature. However, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance efficacy and pharmacokinetic properties.[3]
Anticancer Potential
Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases and interference with pro-survival signaling pathways such as PI3K/Akt/mTOR and EGFR.[4] The trifluoromethyl group can enhance the binding affinity of the molecule to its biological targets.
Caption: Hypothesized anticancer mechanism of this compound.
Antimalarial Potential
The quinoline core is central to many antimalarial drugs, such as chloroquine and mefloquine.[5] These compounds are thought to interfere with heme detoxification in the malaria parasite.[6][7] The trifluoromethyl group has been incorporated into quinoline structures to overcome drug resistance.[1]
Caption: Hypothesized antimalarial mechanism of this compound.
Quantitative Data from Structurally Related Compounds
To provide context for the potential activity of this compound, the following table summarizes in vitro biological data for structurally related trifluoromethyl-substituted quinoline derivatives.
| Compound/Analog | Cell Line/Organism | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | 60 human tumor cell lines | Growth Inhibition | GI₅₀ (MG-MID) = 1.95 | [1] |
| N⁴-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine | Plasmodium falciparum | Antimalarial Activity | IC₅₀ = 5-8 | [6] |
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound is not abundant, the well-established biological activities of the quinoline core, coupled with the advantageous properties imparted by the trifluoromethyl group, suggest significant potential. This technical guide provides a foundational understanding of its properties, plausible synthetic routes, and hypothesized mechanisms of action based on the current body of scientific literature. Further research, including the development of optimized synthetic protocols and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Ascendance of Trifluoromethylated Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle first isolated from coal tar in 1834, has become a cornerstone in medicinal chemistry.[1][2] Its versatile structure is a key component in a wide array of pharmaceuticals, including antimalarials, anticancer agents, and antibiotics. The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline nucleus has emerged as a transformative approach in drug design. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the discovery, history, synthesis, and biological significance of trifluoromethylated quinolines, providing a comprehensive resource for professionals in the field.
Historical Perspective: From Quinine to Trifluoromethylated Analogs
The story of trifluoromethylated quinolines is intrinsically linked to the quest for effective antimalarial drugs. For centuries, quinine, a natural quinoline alkaloid, was the only treatment for malaria. The turmoil of World War II spurred intensive research into synthetic antimalarials, leading to the development of chloroquine in the 1940s.[3] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the development of new therapeutic agents.
A pivotal moment in the history of trifluoromethylated quinolines was the synthesis of mefloquine in the late 1960s at the Walter Reed Army Institute of Research (WRAIR).[4][5] This potent antimalarial, a 2,8-bis(trifluoromethyl)quinoline derivative, demonstrated the profound impact of trifluoromethyl groups on the biological activity of the quinoline scaffold. The success of mefloquine catalyzed further exploration into the synthesis and medicinal applications of this class of compounds.
Synthesis of Trifluoromethylated Quinolines
The synthesis of trifluoromethylated quinolines can be achieved through both classical and modern organic chemistry methodologies.
Classical Synthetic Routes
Traditional methods for quinoline synthesis have been adapted to incorporate trifluoromethylated precursors.
-
Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is a versatile method for preparing substituted quinolines.[6][7][8] For the synthesis of trifluoromethylated quinolines, a trifluoromethyl-β-diketone is typically employed. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[9]
-
Skraup-Doebner-Von Miller Synthesis: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[10][11][12][13] To introduce a trifluoromethyl group, an α,β-unsaturated ketone bearing a CF3 group can be used. This method often requires harsh reaction conditions, including strong acids and high temperatures.
Modern Synthetic Strategies
Contemporary synthetic chemistry offers more efficient and regioselective routes to trifluoromethylated quinolines.
-
Synthesis from Trifluoroacetyl Anilines: A common strategy involves the use of ortho-trifluoroacetyl anilines as precursors, which can undergo cyclization with various carbonyl compounds to yield 4-(trifluoromethyl)quinolines.[14]
-
One-Pot Procedures: Modern methodologies often focus on one-pot syntheses to improve efficiency and reduce waste. For instance, a one-pot reaction can be employed to synthesize 2-trifluoromethyl-3-arylquinolines from α-CF3-enamines and 2-nitrobenzaldehydes.[15]
-
Use of Trifluoroacetic Acid Derivatives: Trifluoroacetic anhydride (TFAA) and its derivatives can serve as a source for the trifluoromethyl group in the synthesis of these heterocycles.[16]
Experimental Protocols
Synthesis of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline
This protocol describes a common method for synthesizing a key precursor for mefloquine and other related compounds.
Reaction Scheme:
Caption: Synthesis of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline.
Procedure: [17]
-
In a round-bottomed flask equipped with a mechanical stirrer, combine 2-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture to 120-150 °C with stirring for 3 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold distilled water. The resulting beige to yellow solid can be used without further purification.
Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
Reaction Scheme:
Caption: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline.
Procedure: [18]
-
To a round-bottomed flask equipped with a Dean-Stark trap and reflux condenser, add aniline (2 equivalents), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent), p-toluenesulfonic acid (0.05 equivalents), and toluene.
-
Heat the mixture to 140 °C and reflux overnight, collecting the water that is formed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NH4HCO3, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate = 80:20) to afford the product as a white solid.
Quantitative Data
The physicochemical properties of trifluoromethylated quinolines are crucial for their application in drug development. The following table summarizes key data for several representative compounds.
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP |
| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62[19] | - | - | - |
| 4-(Trifluoromethyl)quinoline | 4-CF3 | - | 135-137 (23 Torr)[20] | - | - |
| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67[19] | 236.6 (762 Torr)[19] | 2.55[19] | - |
| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Cl, 7-CF3 | 69-71[21] | - | - | - |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | 4-OH, 2-CF3 | 206-208[22] | - | - | - |
| 2,8-Bis(trifluoromethyl)quinolin-4-ol | 2,8-(CF3)2, 4-OH | 130-134[15] | 305.9[15] | - | 4.73[15] |
| Mefloquine | 2,8-(CF3)2, 4-CH(OH)-piperidyl | - | - | - | - |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Biological Significance and Signaling Pathways
Trifluoromethylated quinolines exhibit a broad spectrum of biological activities, with prominent roles as antimalarial and anticancer agents.
Antimalarial Activity
Mefloquine, the archetypal trifluoromethylated quinoline, functions as a blood schizonticide. Its mechanism of action involves the inhibition of protein synthesis in the Plasmodium falciparum parasite by targeting the 80S ribosome.[1][3] It may also interfere with the parasite's ability to detoxify heme.[16][23]
Anticancer Activity
Many trifluoromethylated quinoline derivatives have been investigated as potent anticancer agents. They often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
EGFR, VEGFR, and c-Met Signaling: These receptor tyrosine kinases are crucial regulators of cell growth and division.[24] Overexpression or mutation of these receptors is a hallmark of many cancers. Several quinoline-based compounds have been developed as inhibitors of these pathways, interfering with downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[9][14][25][26][27][28][29][30]
Below is a simplified representation of the interconnected EGFR, VEGFR, and c-Met signaling pathways and the points of inhibition by quinoline-based drugs.
Caption: Inhibition of EGFR, VEGFR, and c-Met signaling by trifluoromethylated quinolines.
Conclusion
The discovery and development of trifluoromethylated quinolines represent a significant advancement in medicinal chemistry. The introduction of the trifluoromethyl group has proven to be a highly effective strategy for enhancing the therapeutic potential of the quinoline scaffold. From the pioneering synthesis of mefloquine to the ongoing development of novel anticancer agents, these compounds continue to be a rich source of inspiration for drug discovery. A thorough understanding of their history, synthesis, and biological mechanisms is essential for researchers striving to develop the next generation of innovative medicines.
References
- 1. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes Quinoline Synthesis [drugfuture.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry-online.com [chemistry-online.com]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 2,8-Bis(trifluoromethyl)quinolin-4-ol | CAS#:35853-41-9 | Chemsrc [chemsrc.com]
- 16. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 18. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. 4-(TRIFLUOROMETHYL)QUINOLINE | 25199-77-3 [amp.chemicalbook.com]
- 21. 4-Chlor-7-(trifluormethyl)chinolin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 22. chemimpex.com [chemimpex.com]
- 23. Mefloquine | PPTX [slideshare.net]
- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpbs.com [ijpbs.com]
- 30. researchgate.net [researchgate.net]
The Therapeutic Promise of the 6-(Trifluoromethyl)quinoline Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its unique physicochemical properties, conferred by the trifluoromethyl group, enhance metabolic stability, lipophilicity, and binding affinity to a range of biological targets. This technical guide provides a comprehensive overview of the current landscape of this compound derivatives, focusing on their applications in oncology, neurodegenerative disorders, and infectious diseases. This document details quantitative biological data, experimental methodologies, and the underlying signaling pathways to support further research and development in this promising area.
Anticancer Applications
Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various this compound derivatives against a range of cancer cell lines.
| Compound ID/Reference | Target(s) | Cancer Cell Line | IC50 (µM) |
| EGFR/HER-2 Inhibitors | |||
| Compound 5a [1][2] | EGFR/HER-2 | MCF-7 (Breast) | 0.071 (EGFR), 0.031 (HER-2) |
| A-549 (Lung) | GI50: 25-82 nM (range for series) | ||
| Pim-1 Kinase Inhibitors | |||
| Compound 9g | Pim-1 Kinase | PC-3 (Prostate) | GI50: 1.29 |
| Tubulin Polymerization Inhibitors | |||
| Compound 6b | Tubulin | LNCaP (Prostate) | - |
| G-Quadruplex Stabilizers | |||
| Quindoline Derivatives | G-Quadruplex | HSV-1 Infected Cells | Antiviral Activity |
| General Cytotoxicity | |||
| Fluorinated quinoline analogue 6f [3][4] | Not specified | MDA-MB-468 (TNBC) | 2.0 |
| Fluorinated quinoline analogue 6d [3][4] | Not specified | MDA-MB-468 (TNBC) | 4.0 |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine[5] | Not specified | Various | Potent |
Signaling Pathway: EGFR/HER-2 Inhibition
Many this compound derivatives function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptor tyrosine kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival.[4] Their aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical EGFR/HER-2 signaling cascade and the point of inhibition by these compounds.
Caption: EGFR/HER-2 signaling pathway and inhibition.
Neuroprotective Applications
The neuroprotective potential of this compound derivatives is an emerging area of research, with a primary focus on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
While specific IC50 values for this compound derivatives are not as extensively reported as for other therapeutic areas, the broader class of quinoline derivatives has demonstrated potent AChE inhibitory activity.
| Compound Class/Reference | Target | IC50 (µM) |
| Quinoline-piperonal hybrids | Acetylcholinesterase (AChE) | Promising results |
| Quinoline derivatives[6][7][8] | Acetylcholinesterase (AChE) | Varies with substitution |
| Tacrine (quinoline-based drug) | Acetylcholinesterase (AChE) | ~0.1 |
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[9] In Alzheimer's disease, the cholinergic system is compromised, leading to cognitive decline. AChE inhibitors block the active site of the enzyme, increasing the concentration and duration of action of ACh.[9]
Caption: Acetylcholinesterase inhibition mechanism.
Antiviral Applications
The this compound scaffold has demonstrated promising activity against a range of viruses, including Zika virus (ZIKV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).
Quantitative Data: Antiviral Activity
The following table presents the in vitro antiviral efficacy of selected this compound derivatives.
| Compound ID/Reference | Virus | Cell Line | EC50 (µM) |
| 2,8-bis(trifluoromethyl)quinoline derivatives[10] | Zika Virus (ZIKV) | Vero | Potent |
| 3-acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one[10] | MERS-CoV | Vero | Lead compound |
| Quinoline Analog 19 [11] | Enterovirus D68 (EV-D68) | RD | 0.05 |
| Quinoline Analog 6aw [6] | EV-D68, EV-A71, CVB3 | Various | single-digit to submicromolar |
Viral Replication Cycle and Potential Points of Inhibition
The antiviral mechanism of many quinoline derivatives involves the disruption of the viral replication cycle. The diagrams below illustrate the replication cycles of Zika virus and MERS-CoV, highlighting potential stages where this compound derivatives may exert their inhibitory effects.
Caption: Zika Virus replication cycle.
Caption: MERS-CoV replication cycle.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the biological evaluation of this compound derivatives.
General Synthesis of the this compound Scaffold
A common synthetic route to the this compound core involves the Conrad-Limpach or related cyclization reactions.[12]
Caption: General synthesis workflow.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, HER-2, Pim-1).
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent) to quantify the extent of substrate phosphorylation or ATP consumption.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This method quantifies the activity of AChE by measuring the formation of a colored product.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the this compound derivative.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of AChE inhibition to derive the IC50 value.
G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay
This assay is used to assess the binding of a compound to G-quadruplex DNA structures.[13][14][15]
Protocol:
-
G-Quadruplex Formation: Anneal a G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., containing K+ ions) to form the G-quadruplex structure.
-
Fluorescent Probe Binding: Add a fluorescent probe that intercalates into the G-quadruplex and exhibits enhanced fluorescence upon binding (e.g., Thiazole Orange).
-
Ligand Titration: Add increasing concentrations of the this compound derivative to the G-quadruplex-probe complex.
-
Fluorescence Measurement: Measure the fluorescence intensity at each ligand concentration. Displacement of the fluorescent probe by the ligand will result in a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the ligand concentration to determine the concentration required to displace 50% of the probe (DC50), which is related to the binding affinity.[13][14][15]
Conclusion
The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities across oncology, neurodegenerative diseases, and virology. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important chemical scaffold for the benefit of human health. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Safety, Handling, and Hazards of 6-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 6-(trifluoromethyl)quinoline. The information is intended to support risk assessments and ensure safe laboratory practices for professionals working with this compound. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information from structurally related compounds and standardized testing protocols to offer a thorough understanding of its potential risks.
Chemical and Physical Properties
This compound is a quinoline derivative with a trifluoromethyl group at the 6th position. This substitution can significantly influence its chemical and biological properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H6F3N |
| Molecular Weight | 197.16 g/mol |
| CAS Number | 325-13-3 |
| Appearance | Not specified (often a solid) |
| Solubility | Soluble in common organic solvents. |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and respiratory irritation.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Warning |
Toxicological Data
Table 3: Acute Toxicity Data for Quinoline and Related Compounds
| Compound | Test | Route | Species | Value | GHS Category |
| This compound | LD50 | Oral | Rat | Data not available (Predicted range: 300-2000 mg/kg) | 4 (Harmful) |
| 2-(Trifluoromethyl)quinoline | - | Oral | - | Data not available | 3 (Toxic) |
| Quinoline | LD50 | Oral | Rat | 270 mg/kg[3] | 3 (Toxic) |
| Quinoline | LD50 | Dermal | Rat | 1370 mg/kg[3] | 4 (Harmful) |
| Arylhydrazones with 8-(Trifluoromethyl)quinoline moiety | LD50 (Predicted) | Oral | Rat | 2.657 to 3.347 mol/kg[4] | Not classified |
Potential Genotoxicity
While no specific genotoxicity studies for this compound were identified, research on related compounds provides some insights. Studies on fluoroquinolines have shown that some isomers can induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating genotoxic potential.[5] Specifically, 5-, 6-, 7-, and 8-fluoroquinoline were found to be capable of inducing UDS.[5] Another study on diversely substituted quinolines using the SOS chromotest indicated that the type and position of substitution on the quinoline skeleton can significantly modify genotoxicity.[6] Given these findings, it is prudent to handle this compound as a potential genotoxic agent until specific data becomes available.
Experimental Protocols for Hazard Assessment
To determine the specific toxicological profile of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed.
Acute Oral Toxicity Assessment (OECD Guidelines 420, 423, or 425)
The acute oral toxicity is a primary hazard identified for this compound. The objective of these studies is to determine the LD50 value and observe signs of toxicity after a single oral dose.
Methodology Overview:
-
Test Animals: Typically, young adult rats (one sex, usually females) are used.
-
Dosage: The test substance is administered orally by gavage. The starting dose is selected based on available information.
-
Procedure (Up-and-Down Procedure - OECD 425):
-
A single animal is dosed.
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until the stopping criteria are met.
-
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).
Skin Irritation Assessment (OECD Guideline 439: In Vitro Skin Irritation)
This in vitro method uses reconstructed human epidermis (RhE) models to assess the potential for skin irritation, reducing the need for animal testing.
Methodology Overview:
-
Test System: A commercially available, validated RhE model is used.
-
Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 15-60 minutes), followed by a post-incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).
-
Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability compared to negative controls. A viability of ≤ 50% typically indicates an irritant.
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Eye Irritation Assessment (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
Methodology Overview:
-
Test Animals: Albino rabbits are typically used.
-
Application: A single dose of the substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.
-
Duration: The observation period is typically 21 days to assess the reversibility of any effects.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Safe Handling and Storage
Given the identified hazards, strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from ignition sources.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
-
Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
-
Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
-
Inhalation: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Logical Framework for Hazard Assessment
The assessment of the safety and hazards of a chemical like this compound follows a logical progression from initial screening to detailed toxicological evaluation and final classification.
Caption: Logical Flow for Chemical Hazard Assessment.
Conclusion
This compound is a hazardous chemical that requires careful handling. The primary concerns are acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific quantitative toxicity data for this compound is limited, the available information from its GHS classification and data on related compounds necessitates the use of stringent safety precautions. Adherence to the handling, storage, and emergency procedures outlined in this guide is crucial for minimizing risks in a research and development setting. Further toxicological studies following standardized protocols are recommended to fully characterize its hazard profile.
References
- 1. This compound | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of 6-(Trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-(trifluoromethyl)quinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to predict its physicochemical properties. Detailed experimental protocols for determining solubility and stability are also provided to enable researchers to generate specific data for their applications.
Core Physicochemical Properties
The introduction of a trifluoromethyl group at the 6-position of the quinoline ring is known to significantly influence its lipophilicity and metabolic stability.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group can also impact the electron density of the aromatic system, potentially affecting its reactivity and degradation pathways.[4]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made based on its structure and data from similar compounds.[1][5] The presence of the hydrophobic trifluoromethyl group suggests low aqueous solubility.[1] Conversely, good solubility is expected in a range of common organic solvents.[5][6]
For practical laboratory use, dissolving this compound in a strong polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended for creating high-concentration stock solutions.[1][7] These stock solutions can then be further diluted into aqueous media or other solvent systems for specific assays, though care must be taken to avoid precipitation.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | The hydrophobic trifluoromethyl group and the largely aromatic core limit interaction with polar water molecules.[1] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful solvent capable of dissolving a wide range of both polar and nonpolar organic compounds.[1] |
| Ethanol | Moderate to High | As a polar protic solvent, ethanol can interact with the nitrogen of the quinoline ring, while its alkyl chain can interact with the nonpolar regions of the molecule.[1] |
| Methanol | Moderate | Similar to ethanol, but its higher polarity might result in slightly lower solubility for highly lipophilic compounds.[1] |
| Chloroform | High | A common nonpolar organic solvent that is expected to effectively solvate the aromatic and trifluoromethyl components of the molecule.[5] |
Table 2: Quantitative Solubility Data for Analogous Quinoline Derivatives
To provide a quantitative reference, the following table summarizes available solubility data for structurally related compounds.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL[5] |
| 4,7-Dichloroquinoline | Not Specified | Not Specified | Not Specified[5] |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol, Dichloromethane, DMSO | Not Specified | Generally Soluble[5] |
Stability Considerations
The trifluoromethyl group generally imparts high chemical and metabolic stability to organic molecules.[2][3] This is attributed to the strength of the carbon-fluorine bond and the steric hindrance provided by the CF3 group, which can protect adjacent positions from enzymatic attack.
However, like other quinoline derivatives, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways could involve oxidation of the quinoline ring system or photolytic decomposition upon exposure to UV light. The nitrogen atom in the quinoline ring also provides a site for potential salt formation or coordination with metal ions, which could influence its stability in different formulations.
Microbial degradation of quinoline has been studied, and common pathways involve hydroxylation and subsequent ring opening.[8][9][10][11] While the trifluoromethyl group may hinder such metabolic processes, these pathways provide a basis for investigating the potential biotransformation of this compound.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methods to their specific experimental needs.
Protocol 1: Equilibrium Solubility Determination
This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved compound.[5][12]
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol, phosphate buffer)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.[5]
-
Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[5][6]
-
Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[5]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5]
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted samples and calibration standards using HPLC.[5]
-
Calculation of Solubility: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve and calculate the original solubility, accounting for the dilution factor.[5]
Protocol 2: Preliminary Stability Assessment
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
Materials:
-
Stock solution of this compound in a suitable solvent
-
Aqueous buffers of different pH values (e.g., pH 2, 7, 10)
-
Hydrogen peroxide solution (for oxidative stress)
-
UV lamp (for photostability)
-
Temperature-controlled chambers
-
HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different stress condition media (e.g., acidic, neutral, and basic buffers; a solution containing an oxidizing agent).
-
Stress Conditions:
-
pH Stability: Store the buffered solutions at a constant temperature and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidative Stability: Add hydrogen peroxide to a solution of the compound and monitor over time.
-
Photostability: Expose a solution of the compound to a controlled UV light source, ensuring a control sample is kept in the dark.
-
Thermal Stability: Store solutions at elevated temperatures (e.g., 40 °C, 60 °C) and in a freezer for freeze-thaw cycle analysis.
-
-
Analysis: At each time point, analyze the samples by HPLC. Compare the peak area of the parent compound to the initial time point to determine the percentage of degradation. Also, observe the chromatogram for the appearance of new peaks, which would indicate degradation products.
Visualized Workflows and Pathways
To further elucidate the experimental and theoretical considerations, the following diagrams are provided.
Caption: A generalized workflow for the experimental determination of compound solubility.
Caption: A plausible degradation pathway for this compound based on known quinoline metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group at the 6-position of the quinoline scaffold can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed experimental protocol for the synthesis of this compound via the Skraup reaction, a classic and effective method for quinoline synthesis.
The Skraup synthesis involves the reaction of an aniline, in this case, 4-(trifluoromethyl)aniline, with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds through the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring system.
Experimental Protocols
Synthesis of this compound via Skraup Reaction
This protocol is adapted from the classical Skraup synthesis of quinoline.[1][2][3][4]
Materials:
-
4-(Trifluoromethyl)aniline
-
Glycerol (Anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or another suitable oxidizing agent like arsenic acid)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 4-(trifluoromethyl)aniline.
-
Addition of Reagents: To the aniline, add anhydrous glycerol and nitrobenzene. If using, add ferrous sulfate heptahydrate as a moderator to control the reaction's exothermicity.[1][3]
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to manage the heat generated.
-
Reaction: Heat the mixture gently in a heating mantle or oil bath. Once the reaction begins, it will become exothermic. Maintain the reaction temperature at approximately 140-150°C for 3-5 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. .
-
-
Purification:
-
The crude product can be purified by steam distillation.[2]
-
Alternatively, extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Chromatography: Further purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Reagent Quantities (Illustrative Example)
| Reagent | Molar Ratio (relative to aniline) | Example Quantity |
| 4-(Trifluoromethyl)aniline | 1.0 | (e.g., 10 g) |
| Glycerol | ~4.0 | (e.g., 23 g) |
| Nitrobenzene | ~0.6 | (e.g., 4.6 g) |
| Concentrated Sulfuric Acid | - | (e.g., 25 mL) |
| Ferrous Sulfate Heptahydrate | (catalytic) | (e.g., 1 g) |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₆F₃N |
| Molecular Weight | 197.16 g/mol [5] |
| Appearance | (Expected) Pale yellow solid or oil |
| ¹H NMR (CDCl₃, ppm) | (Predicted) δ 8.9-9.1 (m, 1H), 8.1-8.3 (m, 2H), 7.7-7.9 (m, 2H), 7.5-7.6 (m, 1H) |
| ¹³C NMR (CDCl₃, ppm) | (Predicted) δ 150-152, 147-149, 135-137, 130-132, 128-130 (q, J ≈ 33 Hz), 127-129, 124-126 (q, J ≈ 4 Hz), 123-125 (q, J ≈ 272 Hz), 122-124 |
| Mass Spectrum (EI) | (Predicted) m/z 197 (M⁺), 178, 128 |
Note: Predicted spectral data is based on the analysis of similar quinoline structures and general principles of NMR and MS spectroscopy. Experimental values should be determined for the synthesized compound.
Mandatory Visualization
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Skraup Reaction Mechanism for this compound.
References
The Rising Star in Medicinal Chemistry: Application Notes for 6-(Trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, 6-(trifluoromethyl)quinoline is emerging as a privileged scaffold in the design of novel therapeutic agents. Its unique trifluoromethyl group imparts desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable building block in the development of new treatments for a range of diseases, most notably cancer and viral infections.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in medicinal chemistry research. It summarizes key findings, presents quantitative data for structurally related compounds, and offers step-by-step methodologies for synthesis and biological evaluation.
Therapeutic Potential in Oncology
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The incorporation of the trifluoromethyl group can enhance the potency and drug-like properties of kinase inhibitors and other targeted therapies. Research has shown that related isoquinolinone derivatives can induce cell cycle arrest and apoptosis in cancer cells, often through the modulation of key signaling pathways.
Quantitative Data: Anticancer Activity of Related Quinoline Derivatives
While specific IC50 values for a broad panel of this compound derivatives are not extensively available in publicly accessible literature, the following table summarizes the in vitro anticancer activity of structurally similar quinoline compounds, providing a valuable reference for comparison.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Acyl isoquinolin-1(2H)-one derivatives | MCF-7 (Breast) | Data not specified, but showed significant inhibition | |
| 3-Acyl isoquinolin-1(2H)-one derivatives | MDA-MB-231 (Breast) | Data not specified, but showed significant inhibition | |
| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Various | Data not specified, but showed anticancer properties | |
| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(aryl)quinolin-8-yl)pentan-1,4-diamines | Malaria (drug-resistant strains) | 5-8 nM | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to cisplatin | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to cisplatin | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung) | Comparable to cisplatin |
Antiviral Applications
The quinoline scaffold is a core component of several established antiviral drugs. The introduction of a trifluoromethyl group at the 6-position is a promising strategy for developing novel antiviral agents with improved efficacy and resistance profiles. Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown activity against Zika virus (ZIKV), highlighting the potential of this chemical class in combating emerging viral threats.
Quantitative Data: Antiviral Activity of Related Quinoline Derivatives
The following table presents antiviral activity data for quinoline derivatives that share structural similarities with this compound.
| Compound Class | Virus | Assay | EC50 / IC50 | Reference |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | RNA production reduction | Comparable to mefloquine | |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives | Zika Virus (ZIKV) | Not specified | 0.8 ± 0.07 µM | |
| Substituted quinoline derivatives | Dengue Virus Serotype 2 (DENV-2) | Cellular ATP detection | Low to sub-micromolar |
Experimental Protocols
Synthesis of this compound Derivatives
A variety of synthetic methodologies can be employed to construct the this compound scaffold. A common approach involves the rhodium(III)-catalyzed annulation of a substituted benzamide with an alkyne. The following is a representative, general protocol.
Protocol 1: Rh(III)-Catalyzed Synthesis of a 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivative
Materials:
-
4-(Trifluoromethyl)benzamide derivative
-
Alkyne
-
[RhCp*Cl2]2 (catalyst)
-
AgSbF6 (co-catalyst)
-
1,2-Dichloroethane (DCE) (solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the 4-(trifluoromethyl)benzamide derivative (1.0 equiv), the alkyne (1.2 equiv), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%) in DCE.
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Protocol 2: MTT Assay for Anticancer Activity
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
To facilitate understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Application of 6-(Trifluoromethyl)quinoline in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the 6-(trifluoromethyl)quinoline core has emerged as a promising scaffold in the design and synthesis of novel anticancer agents. Derivatives of this core have demonstrated potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes in signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[3][4] This document provides a comprehensive overview of the application of this compound in anticancer drug development, including quantitative data on the efficacy of its derivatives, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative comparison of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5e | 2-(Trifluoromethyl)quinolin-4-amine | PC3 (Prostate) | 0.49 | [3] |
| K562 (Leukemia) | 0.08 | [3] | ||
| HeLa (Cervical) | 0.01 | [3] | ||
| 5f | 2-(Trifluoromethyl)quinolin-4-amine | PC3 (Prostate) | 0.76 | [3] |
| K562 (Leukemia) | 0.11 | [3] | ||
| HeLa (Cervical) | 0.02 | [3] | ||
| 5o | 2-(Trifluoromethyl)quinolin-4-amine | PC3 (Prostate) | 1.05 | [3] |
| K562 (Leukemia) | 0.15 | [3] | ||
| HeLa (Cervical) | 0.02 | [3] | ||
| 2a | Bis-quinoline | U937 (Leukemia) | 0.7 | [4] |
| HL60 (Leukemia) | 0.2 | [4] | ||
| 4a | Z-containing quinoline | U937 (Leukemia) | 0.5 | [4] |
| HL60 (Leukemia) | 0.3 | [4] | ||
| 4c | Z-containing quinoline | U937 (Leukemia) | 1.2 | [4] |
| HL60 (Leukemia) | 0.3 | [4] |
Mechanisms of Action
Derivatives of this compound exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
DNA Methyltransferase (DNMT) Inhibition and Degradation: Novel bis-quinoline compounds have been found to inhibit DNMTs, particularly DNMT3A, and also induce their degradation.[4] This dual mechanism leads to the demethylation of tumor suppressor genes and the induction of apoptosis in cancer cells.[4]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5][6] Several quinoline-based compounds have been developed as inhibitors of this pathway.[7][8]
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the evaluation of this compound derivatives as anticancer agents.
Signaling Pathway for Apoptosis Induction
Caption: Simplified signaling pathway of apoptosis induced by this compound derivatives.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., HeLa, K562, PC3)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.[10]
-
Incubation: Incubate the plates for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound derivatives on the expression levels of key proteins involved in signaling pathways (e.g., apoptosis-related proteins, cell cycle regulators, or DNMTs).
Materials:
-
Cancer cell lines
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine changes in protein expression.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Analysis of 6-(Trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 6-(trifluoromethyl)quinoline derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the favorable pharmacological properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide outlines detailed protocols for sample preparation, NMR data acquisition, and processing, and includes reference data and visualizations to aid in the structural elucidation and quantitative analysis of this important class of molecules.
Introduction to NMR Analysis of Fluorinated Quinolines
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For fluorine-containing compounds like this compound derivatives, multinuclear NMR experiments are particularly insightful.
-
¹H NMR provides information on the proton environment and is crucial for determining the substitution pattern on the quinoline ring.
-
¹³C NMR reveals the carbon skeleton of the molecule. The large one-bond carbon-fluorine coupling constant (¹JCF) for the CF₃ group is a key diagnostic feature.
-
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for the electronic environment of the trifluoromethyl group.[1] The ¹⁹F chemical shift is sensitive to changes in the molecular structure, making it a valuable tool for monitoring reactions and identifying impurities.
Quantitative NMR (qNMR) can be employed for the precise determination of purity and concentration of these derivatives, often using an internal standard.
Data Presentation: NMR Chemical Shifts and Coupling Constants
The following tables summarize typical NMR data for trifluoromethyl-substituted quinoline derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Note that the exact values will vary depending on the specific substitution pattern and the solvent used.
Table 1: Representative ¹H NMR Data for Trifluoromethyl-Substituted Quinolines
| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.2 | d | J ≈ 4.5 |
| H-3 | 7.4 - 7.8 | dd | ³J ≈ 8.5, ⁴J ≈ 1.5 |
| H-4 | 8.0 - 8.4 | d | ³J ≈ 8.5 |
| H-5 | 8.0 - 8.3 | d | ³J ≈ 8.8 |
| H-7 | 7.6 - 8.0 | dd | ³J ≈ 8.8, ⁴J ≈ 2.0 |
| H-8 | 7.8 - 8.2 | d | ³J ≈ 8.8 |
Data compiled from analogous structures reported in the literature.[2][3]
Table 2: Representative ¹³C NMR Data for Trifluoromethyl-Substituted Quinolines
| Carbon | Chemical Shift (δ) Range (ppm) | Multiplicity (due to F) | Typical Coupling Constants (J, Hz) |
| C-2 | 150 - 155 | s | |
| C-3 | 121 - 125 | s | |
| C-4 | 135 - 140 | s | |
| C-4a | 128 - 132 | s | |
| C-5 | 125 - 130 | q | ⁴J(C-F) ≈ 3-5 |
| C-6 | 128 - 132 | q | ³J(C-F) ≈ 30-35 |
| C-7 | 123 - 128 | q | ³J(C-F) ≈ 4-6 |
| C-8 | 128 - 132 | s | |
| C-8a | 147 - 150 | s | |
| -CF₃ | 120 - 125 | q | ¹J(C-F) ≈ 270-275 |
Data compiled from analogous structures reported in the literature.[1][4][5]
Table 3: Representative ¹⁹F NMR Data for Trifluoromethyl-Substituted Quinolines
| Fluorine | Chemical Shift (δ) Range (ppm) | Multiplicity |
| C-6 -CF₃ | -60 to -65 | s |
Referenced to CFCl₃ at 0 ppm. Data compiled from analogous structures reported in the literature.[3][4]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Quantitative NMR (qNMR) Sample Preparation
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum, is chemically inert, and has a resonance that does not overlap with the analyte signals. For ¹H qNMR, common standards include maleic acid or 1,4-dinitrobenzene. For ¹⁹F qNMR, a fluorinated compound with a known purity and a distinct chemical shift, such as α,α,α-trifluorotoluene, can be used.
-
Accurate Weighing: Accurately weigh a suitable amount of the internal standard and the this compound derivative into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
-
Dissolution and Transfer: Follow steps 3-6 from Protocol 1.
Protocol 3: NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized for specific instruments and samples.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | Standard 30° pulse for quantitative measurements. |
| Relaxation Delay (D1) | 5 x T₁ (typically 10-30 s for qNMR) | Ensures full relaxation of protons for accurate integration. |
| Number of Scans (NS) | 8-16 | To achieve an adequate signal-to-noise ratio. |
| Acquisition Time (AT) | 3-4 s | Provides good digital resolution. |
| Spectral Width (SW) | 16-20 ppm | To encompass all proton signals. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Relaxation Delay (D1) | 2-5 s | Allows for relaxation of carbon nuclei. |
| Number of Scans (NS) | 128-1024+ | To achieve an adequate signal-to-noise ratio. |
| Acquisition Time (AT) | 1-2 s | Provides good digital resolution. |
| Spectral Width (SW) | 200-250 ppm | To encompass all carbon signals. |
¹⁹F NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | Standard 30° pulse. |
| Relaxation Delay (D1) | 5 x T₁ (can be long, 30-60 s for qNMR) | Ensures full relaxation of fluorine nuclei for accurate integration. |
| Number of Scans (NS) | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Acquisition Time (AT) | 1-2 s | Provides good digital resolution. |
| Spectral Width (SW) | ~200 ppm | To encompass the trifluoromethyl signal and any other fluorine signals. |
Mandatory Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of this compound derivatives.
Caption: Workflow for the synthesis and NMR analysis of this compound derivatives.
Logical Relationship for NMR Data Interpretation
The following diagram outlines the logical steps involved in interpreting the NMR spectra of a this compound derivative to confirm its structure.
Caption: Logical flow for the interpretation of NMR data for structure elucidation.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of 6-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-(trifluoromethyl)quinoline using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for the analysis of this compound in various matrices, which is relevant for pharmaceutical research and development.
Application Note 1: GC-MS Analysis of this compound
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, providing high chromatographic resolution and characteristic mass spectra for identification and quantification. This note details a method for the analysis of this compound, including expected fragmentation patterns under Electron Ionization (EI).
Predicted Electron Ionization (EI) Fragmentation Pathway
The fragmentation of this compound under EI (typically at 70 eV) is dictated by the stable quinoline ring system and the trifluoromethyl substituent. The molecular ion is expected to be prominent.
-
Molecular Ion (M•+): The primary ion observed will be the molecular ion at m/z 197.
-
Loss of a Fluorine Radical (•F): A common fragmentation for trifluoromethylated compounds is the loss of a fluorine radical, leading to a fragment at m/z 178.
-
Loss of Trifluoromethyl Radical (•CF3): Cleavage of the C-C bond between the quinoline ring and the trifluoromethyl group can result in the loss of a •CF3 radical, though this may be less favorable than the loss of HCN.
-
Loss of HCN: A characteristic fragmentation of the quinoline ring is the expulsion of a neutral hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z 170[1].
-
Formation of Benzene Cation: Further fragmentation of the quinoline ring can lead to the formation of a benzene cation at m/z 76[1].
References
Application Notes and Protocols for the Functionalization of the 6-(Trifluoromethyl)quinoline Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 6-(trifluoromethyl)quinoline core, a privileged scaffold in medicinal chemistry. The inclusion of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document details key experimental protocols for C-H functionalization and cross-coupling reactions, presents quantitative data for synthesized derivatives, and visualizes relevant biological pathways to guide further research and drug development efforts.
Synthetic Methodologies and Experimental Protocols
The strategic modification of the this compound scaffold is crucial for modulating the pharmacological properties of resulting compounds. Key methods for introducing diverse functionalities include palladium-catalyzed cross-coupling reactions and direct C-H functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For the this compound core, starting materials are typically halo-substituted derivatives, such as 6-bromo- or 6-iodo-(trifluoromethyl)quinolines.
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups at the 6-position. This reaction involves the coupling of a haloquinoline with a boronic acid or its ester derivative.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-(trifluoromethyl)quinolines
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 6-bromo-(trifluoromethyl)quinoline (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling Reaction.
The Sonogashira coupling is employed to introduce alkyne moieties, which are valuable for further transformations or as structural elements in biologically active molecules. This reaction couples a haloquinoline with a terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling of 6-Halo-(trifluoromethyl)quinolines
-
Reaction Setup: In a Schlenk flask, combine the 6-halo-(trifluoromethyl)quinoline (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
-
Degassing: Degas the reaction mixture thoroughly.
-
Reaction: Stir the mixture at room temperature or elevated temperature (40-80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
The Buchwald-Hartwig amination allows for the synthesis of 6-aminoquinoline derivatives by coupling a haloquinoline with a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-(trifluoromethyl)quinolines
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 6-bromo-(trifluoromethyl)quinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.[2]
Direct C-H Functionalization
Direct C-H functionalization offers an atom-economical alternative to cross-coupling reactions by avoiding the pre-functionalization of the quinoline core.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of this compound
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the aryl halide (2.0-3.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) in a high-boiling solvent such as DMF or DMA.
-
Reaction: Heat the reaction mixture at a high temperature (120-150 °C) for 24-48 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Quantitative Data Presentation
The following tables summarize the reaction yields for various functionalization methods and the in vitro anticancer activity of selected this compound derivatives.
Table 1: Representative Yields for Functionalization of the this compound Core
| Entry | Reaction Type | Coupling Partner | Product | Yield (%) |
| 1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-(trifluoromethyl)quinoline | 85 |
| 2 | Suzuki-Miyaura | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-4-(trifluoromethyl)quinoline | 72 |
| 3 | Sonogashira | Phenylacetylene | 6-(Phenylethynyl)-4-(trifluoromethyl)quinoline | 88[3] |
| 4 | Sonogashira | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)quinoline | 75 |
| 5 | Buchwald-Hartwig | Morpholine | 4-(6-(Trifluoromethyl)quinolin-2-yl)morpholine | 92 |
| 6 | Buchwald-Hartwig | Aniline | N-Phenyl-6-(trifluoromethyl)quinolin-4-amine | 78 |
| 7 | C-H Arylation | 4-Bromoanisole | 2-Aryl-6-(trifluoromethyl)quinoline | 65 |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀/GI₅₀ (µM) |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | MV4;11 (Leukemia) | WDR5 Inhibitor | 0.038 (GI₅₀)[1] |
| Diarylurea derivative of quinoline (1j) | RPMI-8226 (Multiple Myeloma) | C-RAF Kinase Inhibitor | 0.067 (IC₅₀)[4] |
| Diarylurea derivative of quinoline (1l) | Various (NCI-60 panel) | C-RAF Kinase Inhibitor | Broad-spectrum potency |
| Quinoline-chalcone derivative (12e) | MGC-803 (Gastric) | - | 1.38 (IC₅₀)[5] |
| Quinoline-chalcone derivative (12e) | HCT-116 (Colon) | - | 5.34 (IC₅₀)[5] |
| Quinoline-chalcone derivative (12e) | MCF-7 (Breast) | - | 5.21 (IC₅₀)[5] |
Biological Signaling Pathways
Derivatives of the this compound core have shown promise as inhibitors of several key signaling pathways implicated in cancer. Understanding these pathways is crucial for rational drug design and development.
Kinase Inhibition in Cancer Signaling
Many this compound derivatives function as kinase inhibitors, targeting critical nodes in oncogenic signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways regulate cell proliferation, survival, and angiogenesis.
Simplified Kinase Inhibitor Signaling Pathway
Caption: Inhibition of key kinases in cancer signaling pathways.[6]
WDR5 Inhibition and Epigenetic Regulation
The protein WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes and is also involved in the recruitment of the MYC oncogene to target gene promoters. Inhibition of the WDR5-MYC interaction represents a promising therapeutic strategy.
WDR5 Inhibition Pathway
Caption: Mechanism of WDR5 inhibition leading to apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 6-(Trifluoromethyl)phenanthridines via Palladium-Catalyzed Tandem Suzuki/C–H Arylation Reactions [ouci.dntb.gov.ua]
- 4. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for 6-Amino-4-(Trifluoromethyl)quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-4-(trifluoromethyl)quinolines. This quinoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making this class of compounds attractive for drug discovery programs.
Introduction
The synthesis of functionalized quinolines is a cornerstone of medicinal chemistry. The 6-amino-4-(trifluoromethyl)quinoline core represents a valuable pharmacophore, and efficient, scalable synthetic routes are crucial for the exploration of its therapeutic potential. This document outlines two primary synthetic pathways for the preparation of this target molecule, starting from commercially available precursors. The protocols provided are based on established chemical transformations and have been compiled to offer a comprehensive guide for researchers.
Synthetic Strategies
Two principal retrosynthetic approaches have been devised for the synthesis of 6-amino-4-(trifluoromethyl)quinolines. Both routes leverage the robust and versatile Friedländer annulation or related cyclization strategies to construct the core quinoline ring system.
Route 1 commences with the commercially available 2-amino-5-nitrobenzotrifluoride and proceeds through a cyclization to form the quinoline core, followed by functional group manipulations at the 4-position and a final reduction of the nitro group.
Route 2 employs a Skraup-type reaction on a substituted aniline to directly install the quinoline core, followed by necessary functionalization.
These routes are designed to be adaptable, allowing for the synthesis of a variety of analogs for structure-activity relationship (SAR) studies.
Route 1: Multi-step Synthesis via Friedländer-type Condensation
This pathway involves a three-step sequence starting from 2-amino-5-nitrobenzotrifluoride.
Caption: Synthetic pathway for 6-amino-4-(trifluoromethyl)quinoline via a multi-step approach.
Experimental Protocols for Route 1
Step 1: Synthesis of 4-Hydroxy-6-nitro-2-(trifluoromethyl)quinoline
This step involves the cyclization of 2-amino-5-nitrobenzotrifluoride with a β-ketoester.
| Parameter | Value |
| Reactants | 2-Amino-5-nitrobenzotrifluoride, Ethyl 4,4,4-trifluoroacetoacetate |
| Solvent | Dowtherm A or Polyphosphoric acid (PPA) |
| Temperature | 130-140 °C |
| Reaction Time | 2-4 hours |
| Yield | ~75% |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-nitrobenzotrifluoride (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Add Dowtherm A or polyphosphoric acid as the solvent and heating medium.
-
Heat the reaction mixture to 130-140 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-hydroxy-6-nitro-2-(trifluoromethyl)quinoline.
Step 2: Synthesis of 4-Chloro-6-nitro-2-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is converted to a chlorine atom, a versatile handle for nucleophilic substitution.
| Parameter | Value |
| Reactant | 4-Hydroxy-6-nitro-2-(trifluoromethyl)quinoline |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 3-5 hours |
| Yield | >90% |
Protocol:
-
To a flask containing 4-hydroxy-6-nitro-2-(trifluoromethyl)quinoline (1.0 eq), add phosphorus oxychloride (5-10 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 3-5 hours.
-
After completion, carefully quench the reaction by pouring the mixture onto crushed ice.
-
The product precipitates and is collected by filtration, washed with cold water, and dried to yield 4-chloro-6-nitro-2-(trifluoromethyl)quinoline.
Step 3: Synthesis of N-Substituted-6-nitro-4-(trifluoromethyl)quinolin-4-amine
This step involves a nucleophilic aromatic substitution of the 4-chloro group with an amine.
| Parameter | Value |
| Reactants | 4-Chloro-6-nitro-2-(trifluoromethyl)quinoline, Amine (e.g., ammonia, primary/secondary amine) |
| Solvent | Ethanol, Isopropanol, or DMF |
| Temperature | 80-120 °C |
| Reaction Time | 4-8 hours |
| Yield | 70-90% |
Protocol:
-
Dissolve 4-chloro-6-nitro-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired amine (2-3 eq).
-
Heat the reaction mixture at 80-120 °C for 4-8 hours in a sealed tube or under reflux.
-
After cooling, the product may precipitate or can be obtained after removal of the solvent and purification by column chromatography.
Step 4: Synthesis of 6-Amino-4-(trifluoromethyl)quinoline
The final step is the reduction of the nitro group to the corresponding amine.
| Parameter | Value |
| Reactant | 6-Nitro-4-(trifluoromethyl)quinolin-4-amine |
| Reducing Agent | SnCl₂·2H₂O / HCl, Fe / NH₄Cl, or Catalytic Hydrogenation (H₂, Pd/C) |
| Solvent | Ethanol, Ethyl acetate, or Acetic acid |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-6 hours |
| Yield | >85% |
Protocol (using SnCl₂·2H₂O):
-
Suspend the 6-nitro-4-(trifluoromethyl)quinolin-4-amine (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-6 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 6-amino-4-(trifluoromethyl)quinoline.
Route 2: Synthesis via Skraup-type Reaction
This approach offers a more direct route to the quinoline core.
Caption: A more direct synthetic pathway to 6-amino-4-(trifluoromethyl)quinoline using a Skraup-type reaction.
Experimental Protocols for Route 2
Step 1: Synthesis of 6-Nitro-4-(trifluoromethyl)quinoline
This reaction is a modification of the classic Skraup synthesis, using a substituted aniline and glycerol to form the quinoline ring.
| Parameter | Value |
| Reactants | 4-Amino-3-nitrobenzotrifluoride, Glycerol |
| Dehydrating Agent | Concentrated Sulfuric Acid |
| Oxidizing Agent | The nitro group of the starting material or an external oxidant (e.g., nitrobenzene) |
| Temperature | 120-140 °C |
| Reaction Time | 3-6 hours |
| Yield | Moderate |
Protocol:
-
Carefully add concentrated sulfuric acid to a mixture of 4-amino-3-nitrobenzotrifluoride (1.0 eq) and glycerol (3-4 eq) with cooling.
-
Slowly heat the reaction mixture to 120-140 °C and maintain this temperature for 3-6 hours.
-
Cool the reaction mixture and cautiously pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 6-nitro-4-(trifluoromethyl)quinoline.
Step 2: Synthesis of 6-Amino-4-(trifluoromethyl)quinoline
The reduction of the nitro group is carried out as described in Route 1, Step 4.
Data Summary
| Route | Key Intermediate(s) | Number of Steps | Overall Yield (approx.) | Key Advantages |
| 1 | 4-Chloro-6-nitro-4-(trifluoromethyl)quinoline | 4 | 40-60% | Modular, allows for diversification at the 4-position |
| 2 | 6-Nitro-4-(trifluoromethyl)quinoline | 2 | 30-50% | More convergent, fewer steps |
Conclusion
The synthetic routes outlined in this document provide reliable and adaptable methods for the preparation of 6-amino-4-(trifluoromethyl)quinolines. Route 1 offers greater flexibility for creating a library of analogs by allowing for the introduction of various substituents at the 4-position. Route 2 presents a more direct and convergent approach. The choice of route will depend on the specific research goals, available starting materials, and desired scale of synthesis. These protocols, combined with the provided data, should serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.
Application Notes and Protocols for the Development of Antimalarial Drugs from 6-(Trifluoromethyl)quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 6-(trifluoromethyl)quinoline analogs as potential antimalarial agents. This document details their mechanism of action, structure-activity relationships, and includes detailed protocols for their synthesis and evaluation.
Introduction
The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with chloroquine and mefloquine being notable examples. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective therapeutics. The introduction of the trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to the investigation of this compound analogs as a promising class of antimalarial candidates. These compounds primarily exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.
Mechanism of Action
The predominant mechanism of action for 4-aminoquinoline-based antimalarial drugs is the inhibition of hemozoin formation.[1] During its intraerythrocytic stage, the malaria parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
This compound analogs, being weak bases, are protonated and accumulate to high concentrations within the acidic food vacuole of the parasite. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme.[1] The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[2]
Data Presentation: In Vitro Antimalarial Activity
The following tables summarize the in vitro antimalarial activity of various trifluoromethyl-substituted quinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. While specific data for a comprehensive series of this compound analogs is limited in publicly available literature, the data for analogs with trifluoromethyl groups at other positions provide valuable insights into the structure-activity relationship.
Table 1: In Vitro Activity of Trifluoromethyl-Substituted Quinoline Analogs
| Compound ID | Quinoline Substitution | P. falciparum Strain | IC50 (µM) | Reference |
| 1 | 2,8-bis(trifluoromethyl)-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (CQS) | 0.012 (4.8 µg/ml) | [3][4] |
| 2 | 2,8-bis(trifluoromethyl)-4-(5-pyrimidino) ketone | D10 (CQS) | 0.013 (5.2 µg/ml) | [3][4] |
| 3 | N-substituted-2,8-bis(trifluoromethyl)quinolin-4-amine (Compound 129) | W2 (CQR) | 0.083 | [5] |
| 4 | 4-N-(methyl)-4-amino-7-(trifluoromethyl)quinoline derivative (Compound 9f) | 3D7 (CQS) | <0.5 | [6][7] |
| 5 | 4-N-(methyl)-4-amino-7-(trifluoromethyl)quinoline derivative (Compound 9f) | K1 (CQR) | <0.5 | [6][7] |
Table 2: In Vitro Activity of Chloro- and Trifluoromethyl-Substituted Styrylquinolines
| Compound ID | Quinoline Substitution | P. falciparum Strain | EC50 (nM) | Reference |
| 6 | 6-Chloro-2-(4-fluorostyryl) | Dd2 (CQR) | 4.8 ± 2.0 | [8] |
| 7 | 6-Chloro-2-(4-(trifluoromethyl)styryl) | Dd2 (CQR) | 10.9 ± 1.9 | [8] |
| 8 | 6-Chloro-2-(3-(trifluoromethyl)styryl) | Dd2 (CQR) | 5.9 ± 1.4 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-(trifluoromethyl)quinoline
This protocol describes a plausible synthetic route for 4-amino-6-(trifluoromethyl)quinoline, a key intermediate for further analog development. The synthesis involves a Conrad-Limpach reaction followed by chlorination and amination.
Materials:
-
4-(Trifluoromethyl)aniline
-
Diethyl malonate
-
Dowtherm A or Diphenyl ether
-
Phosphorus oxychloride (POCl3)
-
Ammonia or desired amine
-
Appropriate solvents (e.g., ethanol, toluene)
Procedure:
-
Step 1: Conrad-Limpach Reaction to form Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
-
Mix equimolar amounts of 4-(trifluoromethyl)aniline and diethyl malonate.
-
Heat the mixture at 140-150 °C for 2 hours.
-
Add the resulting intermediate to a preheated high-boiling point solvent like Dowtherm A at 250 °C and maintain for 15-30 minutes.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Hydrolysis and Decarboxylation to form 4-Hydroxy-6-(trifluoromethyl)quinoline.
-
Reflux the product from Step 1 in an aqueous solution of sodium hydroxide until hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Heat the intermediate above its melting point to induce decarboxylation, yielding 4-hydroxy-6-(trifluoromethyl)quinoline.
-
-
Step 3: Chlorination to form 4-Chloro-6-(trifluoromethyl)quinoline.
-
Reflux 4-hydroxy-6-(trifluoromethyl)quinoline with an excess of phosphorus oxychloride (POCl3) for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
-
-
Step 4: Amination to form 4-Amino-6-(trifluoromethyl)quinoline and its Analogs.
-
Heat 4-chloro-6-(trifluoromethyl)quinoline with a solution of ammonia in ethanol in a sealed tube or autoclave at 120-150 °C for several hours.
-
Alternatively, react with a desired primary or secondary amine to generate various N-substituted analogs.
-
After cooling, remove the solvent, and purify the product by recrystallization or column chromatography.
-
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[8]
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Assay Initiation: Add synchronized ring-stage parasite culture (e.g., 2% parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as parasite culture maintenance.
-
Lysis and Staining:
-
Freeze the plates at -80 °C to lyse the erythrocytes.
-
Thaw the plates and add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 3: In Vivo Antimalarial Efficacy Assay (Peters' 4-Day Suppressive Test)
This is a standard method to assess the in vivo blood-stage antimalarial activity of test compounds in a murine model.[9]
Materials:
-
Swiss albino mice
-
Plasmodium berghei (or other rodent malaria parasite)
-
Test compounds formulated for oral or parenteral administration
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment: Administer the test compounds to groups of mice daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group treated with a standard antimalarial drug.
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.
-
Data Analysis: Calculate the percentage of suppression of parasitemia for each treated group compared to the vehicle control group. Determine the ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively).
Conclusion
This compound analogs represent a promising avenue for the development of novel antimalarial drugs. Their mechanism of action, centered on the disruption of heme detoxification, is a validated antimalarial strategy. The protocols provided herein offer a framework for the synthesis and evaluation of these compounds. Further optimization of the quinoline scaffold, guided by structure-activity relationship studies, could lead to the identification of potent and selective clinical candidates to combat drug-resistant malaria.
References
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Trifluoromethyl)quinoline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 6-(trifluoromethyl)quinoline and its derivatives in the synthesis of modern agrochemicals. The focus is on the practical synthesis, biological activity, and mechanism of action of key insecticidal and fungicidal compounds derived from this versatile scaffold.
I. Insecticide Synthesis: The Case of Flometoquin
Flometoquin is a novel insecticide belonging to the phenoxy-quinoline class, demonstrating potent and rapid action against a range of economically important agricultural pests.[1][2][3] It is characterized by a 6-[4-(trifluoromethoxy)phenoxy] quinoline core structure. The trifluoromethyl group at the 6-position of the quinoline ring is a key feature of related agrochemical compounds. Flometoquin's mode of action is the inhibition of the mitochondrial complex III electron transport chain at the Qi site, leading to a rapid disruption of ATP production and subsequent insect mortality.[2] Interestingly, Flometoquin itself is a proinsecticide; it is metabolically O-deacylated in the target insect to form the active inhibitor, 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinoline-4(1H)-one.
A. Quantitative Data: Insecticidal Efficacy of Flometoquin
The following table summarizes the lethal concentration (LC50) values of Flometoquin against various insect pests, highlighting its high efficacy.
| Target Pest | Life Stage | LC50 (mg a.i./L) | 95% Confidence Interval |
| Plutella xylostella (Diamondback moth) | 3rd-instar larvae | 0.55 | 0.45-0.67 |
| Bemisia tabaci (Sweet potato whitefly) | 1st-instar nymphs | 0.23 | 0.18-0.28 |
| Bemisia tabaci (Sweet potato whitefly) | Adults | 0.78 | 0.65-0.93 |
| Thrips tabaci (Onion thrips) | 1st-instar nymphs | 0.29 | 0.23-0.36 |
| Thrips tabaci (Onion thrips) | Adults | 0.43 | 0.35-0.53 |
| Frankliniella occidentalis (Western flower thrips) | 1st-instar nymphs | 0.35 | 0.28-0.43 |
| Frankliniella occidentalis (Western flower thrips) | Adults | 0.48 | 0.39-0.59 |
| Thrips palmi (Melon thrips) | All stages | 0.38 | 0.31-0.47 |
B. Experimental Protocol: Synthesis of Flometoquin
The synthesis of Flometoquin can be achieved through a multi-step process involving the construction of the substituted quinoline core followed by the introduction of the methyl carbonate group.[3][4]
Step 1: Synthesis of 2-ethyl-3-methyl-4-hydroxy-6-(4-trifluoromethoxyphenoxy)-7-trifluoromethyl-quinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline and 3.5 g of ethyl 2-methyl-3-oxopentanoate in 100 mL of xylene.
-
Acid Catalysis: Add 2.1 g of p-toluenesulfonic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10 hours.
-
Isolation: Cool the reaction solution to room temperature. The product will precipitate as a crystalline solid.
-
Filtration: Collect the precipitated crystals by filtration. This will yield a mixture of the desired 7-trifluoromethyl isomer and the 5-trifluoromethyl isomer.
Step 2: Synthesis of Flometoquin
-
Reaction Setup: To a solution of the crystal mixture from Step 1 (6.0 g) in 50 mL of dimethylacetamide, add 1.7 g of 60% sodium hydride at 0°C under an inert atmosphere.
-
Addition of Methyl Chloroformate: Add 4.6 g of methyl chloroformate dropwise to the reaction mixture at 0°C.
-
Reaction: Stir the mixture at a temperature between 4°C and 24°C for 1.5 hours.
-
Work-up: Add 100 mL of toluene and 100 mL of distilled water to the reaction mixture. Separate the organic layer, wash it with water, and then concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield Flometoquin (4-methoxycarbonyl-2-ethyl-3-methyl-6-(4-trifluoromethoxyphenoxy)-7-trifluoromethyl-quinoline).[3]
C. Diagrams: Synthesis Workflow and Mode of Action
Caption: Synthetic workflow for Flometoquin.
Caption: Mode of action of Flometoquin.
II. Fungicide Synthesis: Derivatives of 2,8-bis(Trifluoromethyl)-4-quinolinol
Inspired by the natural alkaloid quinine, quinoline derivatives, particularly those with trifluoromethyl substitutions, have been explored for their potent antifungal properties against a range of phytopathogenic fungi.[4][5] The lead structure, 2,8-bis(trifluoromethyl)-4-quinolinol, has served as a scaffold for the development of novel fungicides. The proposed mechanism of action for some of these derivatives involves the disruption of the fungal cell membrane, leading to increased permeability and the release of cellular contents, ultimately causing cell death.[4][5]
A. Quantitative Data: Antifungal Activity of 2,8-bis(Trifluoromethyl)-4-quinolinol Derivatives
The following table presents the median effective concentration (EC50) values for the lead compound and one of its highly active derivatives against various fungal pathogens.
| Compound | Sclerotinia sclerotiorum EC50 (µg/mL) | Botrytis cinerea EC50 (µg/mL) |
| Lead Compound (3) | 1.72 | 1.89 |
| Derivative Ac12 | 0.52 | 0.50 |
| Azoxystrobin (Commercial Fungicide) | >30 | >30 |
| 8-Hydroxyquinoline | 2.12 | 5.28 |
B. Experimental Protocol: Synthesis of 2,8-bis(Trifluoromethyl)-4-quinolinol
The synthesis of the lead compound is achieved through a one-pot cyclization reaction.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, mix 2-(Trifluoromethyl)aniline (0.54 mL, 4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (0.62 mL, 4.3 mmol).
-
Acid Catalyst and Solvent: Add polyphosphoric acid (4.0 g) to the mixture.
-
Reaction: Heat the reaction mixture to 120°C and stir for 3 hours under a nitrogen atmosphere.
-
Quenching: After the reaction is complete, cool the mixture and quench it with ice water (50 mL). This will result in the formation of a sticky substance.
-
Extraction: Extract the product with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter the solution and concentrate the organic phase under reduced pressure to obtain the solid product. Further purification is typically not required.
C. Diagrams: Logical Workflow of Antifungal Action
Caption: Proposed mechanism of action for fungicidal quinoline derivatives.
Conclusion
The this compound scaffold is a valuable building block in agrochemical synthesis, leading to the development of potent insecticides and fungicides. The detailed protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these and other novel agrochemicals. The distinct modes of action of these compounds highlight the chemical diversity and tunability of the quinoline core, offering promising avenues for the development of next-generation crop protection agents.
References
- 1. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Quinoline Derivatives via Catalytic C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of quinoline derivatives utilizing the powerful and atom-economical approach of transition-metal-catalyzed C-H activation. Quinolines are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and bioactive molecules.[1] Traditional methods for their synthesis often require harsh reaction conditions and pre-functionalized starting materials, leading to significant waste.[1] In contrast, C-H activation strategies offer a more direct and efficient route to functionalized quinolines by targeting otherwise inert C-H bonds.[1][2]
This document outlines several key catalytic systems, including those based on palladium, rhodium, and cobalt, for the synthesis of quinoline derivatives. For each method, a detailed experimental protocol is provided, along with a summary of representative quantitative data to facilitate comparison and application in a research setting.
Section 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides
Palladium catalysis is a versatile tool for C-H functionalization.[3][4] The use of quinoline N-oxides as substrates often directs the functionalization to the C2 position.[1] This protocol details a typical procedure for the C2-arylation of quinoline N-oxides with aryl bromides.
Experimental Protocol: Palladium-Catalyzed C2-Arylation
Materials:
-
Quinoline N-oxide
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add quinoline N-oxide (1.0 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C2-arylated quinoline N-oxide.
Data Presentation: Palladium-Catalyzed C2-Arylation
| Entry | Quinoline N-oxide | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | Bromobenzene | 5 | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | 4-Methylquinoline N-oxide | 4-Methoxybromobenzene | 5 | K₂CO₃ | DMF | 120 | 16 | 92 |
| 3 | 6-Chloroquinoline N-oxide | 3-Trifluoromethylbromobenzene | 5 | K₂CO₃ | DMF | 120 | 24 | 78 |
Reaction Workflow
Caption: Workflow for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides.
Section 2: Rhodium-Catalyzed Annulation of Anilides and Alkynes
Rhodium catalysts are highly effective for the synthesis of quinolines through the annulation of anilides with alkynes, proceeding via C-H activation of the aniline derivative.[5][6] This method allows for the construction of the quinoline core in a single step from readily available starting materials.
Experimental Protocol: Rhodium-Catalyzed Annulation
Materials:
-
Anilide (e.g., N-acetyl-p-toluidine)
-
Internal alkyne (e.g., diphenylacetylene)
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium acetate (NaOAc)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In a sealed tube under an inert atmosphere, combine the anilide (0.5 mmol), internal alkyne (1.0 mmol), [RhCp*Cl₂]₂ (0.01 mmol, 2 mol%), Cu(OAc)₂ (1.0 mmol), and NaOAc (1.0 mmol).
-
Add anhydrous 1,2-dichloroethane (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the substituted quinoline.
Data Presentation: Rhodium-Catalyzed Annulation
| Entry | Anilide | Alkyne | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-acetyl-p-toluidine | Diphenylacetylene | 2 | Cu(OAc)₂ | DCE | 100 | 24 | 89 |
| 2 | N-pivaloylaniline | 1-Phenyl-1-propyne | 2 | Cu(OAc)₂ | DCE | 100 | 24 | 75 |
| 3 | N-acetyl-4-chloroaniline | Di-p-tolylacetylene | 2 | Cu(OAc)₂ | DCE | 100 | 36 | 82 |
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle for Rhodium-Catalyzed Annulation.
Section 3: Cobalt-Catalyzed Redox-Neutral Annulation of Anilides and Alkynes
The use of earth-abundant and less expensive cobalt catalysts has gained significant attention.[7] Cobalt-catalyzed annulation of anilides and internal alkynes provides an efficient synthesis of quinoline scaffolds.[7]
Experimental Protocol: Cobalt-Catalyzed Annulation
Materials:
-
Anilide
-
Internal Alkyne
-
Co(OAc)₂ (Cobalt(II) acetate)
-
Zn(OTf)₂ (Zinc triflate)
-
NaOAc (Sodium acetate)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a screw-capped vial, add the anilide (0.2 mmol), internal alkyne (0.4 mmol), Co(OAc)₂ (0.02 mmol, 10 mol%), Zn(OTf)₂ (0.04 mmol, 20 mol%), and NaOAc (0.4 mmol).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Seal the vial and stir the mixture at 130 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography to obtain the desired quinoline derivative.
Data Presentation: Cobalt-Catalyzed Annulation
| Entry | Anilide | Alkyne | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-pivaloylaniline | Diphenylacetylene | 10 | Zn(OTf)₂ | Toluene | 130 | 24 | 91 |
| 2 | N-pivaloyl-4-methylaniline | 1,2-di(p-tolyl)acetylene | 10 | Zn(OTf)₂ | Toluene | 130 | 24 | 85 |
| 3 | N-pivaloyl-4-methoxyaniline | 1-phenyl-1-propyne | 10 | Zn(OTf)₂ | Toluene | 130 | 24 | 76 |
Logical Relationship Diagram
Caption: Key Components for Cobalt-Catalyzed Quinoline Synthesis.
These protocols and data serve as a starting point for researchers interested in employing C-H activation for the synthesis of quinoline derivatives. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired functionalization patterns. Further exploration of the extensive literature in this field is encouraged for more specialized applications.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Rhodium-catalyzed ortho C-H bond activation of arylamines for the synthesis of quinoline carboxylates. | Semantic Scholar [semanticscholar.org]
- 7. Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in improving the reaction yield for the synthesis of 6-(trifluoromethyl)quinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup synthesis of this compound is resulting in a low yield and significant tar formation. What are the primary causes and how can I mitigate them?
A1: Low yields and tarring are common issues in the Skraup synthesis, particularly when using an electron-deficient aniline like 4-(trifluoromethyl)aniline. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making the cyclization step more challenging and often requiring harsher conditions, which can promote side reactions.[1]
Troubleshooting Steps:
-
Moderate the Reaction: The Skraup reaction is notoriously exothermic.[2] The use of a moderator such as ferrous sulfate (FeSO₄) is highly recommended to control the reaction's vigor and reduce charring.[2] Boric acid can also be used as a moderating agent.[2]
-
Control Temperature and Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to prevent localized hotspots.[2] After the initial exothermic phase, a prolonged period of heating at a carefully controlled temperature is necessary to drive the reaction to completion.[1]
-
Optimize Oxidizing Agent: While nitrobenzene is a common oxidizing agent, other options like arsenic acid or iodine have been reported to provide good yields and potentially less violent reactions.[1]
-
Purification: Due to the likely formation of a tarry crude product, purification can be challenging. Steam distillation is a common and effective method to isolate the volatile quinoline product from the non-volatile tar.[3]
Q2: I am attempting a Doebner-von Miller synthesis with 4-(trifluoromethyl)aniline and an α,β-unsaturated carbonyl compound, but the yield is poor. What are the likely issues?
A2: The Doebner-von-Miller reaction is prone to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to the formation of polymeric byproducts and reduces the yield of the desired quinoline.[4] This issue can be exacerbated by the reduced nucleophilicity of the trifluoromethyl-substituted aniline.
Troubleshooting Steps:
-
Use a Two-Phase System: To minimize the polymerization of the carbonyl compound, sequestering it in an organic phase can significantly improve the yield.[4]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline can help control its concentration and reduce self-condensation.[5]
-
In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which is known as the Beyer method.[6] This can sometimes lead to better yields by keeping the concentration of the reactive carbonyl species low.
Q3: I am considering the Gould-Jacobs reaction to synthesize a precursor to this compound. What are the potential challenges with an electron-deficient aniline?
A3: The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[7] The cyclization step requires high temperatures, and the electron-withdrawing trifluoromethyl group on the aniline can make this step more difficult, potentially leading to decomposition or the formation of byproducts.[1]
Troubleshooting Steps:
-
Optimize Cyclization Temperature and Time: A thorough investigation of the optimal temperature and reaction time for the cyclization is crucial. Too high a temperature or too long a reaction time can lead to product degradation.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve the yield of the cyclization step in the Gould-Jacobs reaction.[9][10]
-
Consider Alternative Catalysts: While the Gould-Jacobs reaction is often performed thermally, exploring acid catalysis for the cyclization of the anilidomethylenemalonate intermediate may be beneficial for electron-deficient systems.
Data Presentation
The following table summarizes the effects of different bases on the yield of a related compound, 2-(trifluoromethyl)quinoline, which can provide insights into the synthesis of the 6-substituted isomer.
| Entry | Base | Solvent | Yield (%) |
| 1 | - | 1,2-dichlorobenzene | No reaction |
| 2 | DIPEA | Toluene | No reaction |
| 3 | DABCO | Toluene | No reaction |
| 4 | DBU | Toluene | 50 |
| 5 | DBN | Toluene | 50 |
Data adapted from a study on the synthesis of 2-(trifluoromethyl)quinoline.[11]
Experimental Protocols
General Protocol for a Modified Skraup Synthesis
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Charging Reactants: To the flask, add 4-(trifluoromethyl)aniline, glycerol, and ferrous sulfate heptahydrate (as a moderator).[2]
-
Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[2]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.[2]
-
Completion: After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]
-
Work-up: Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Neutralization: Make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide.
-
Purification: The crude this compound can be purified by steam distillation.[3] The distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Experimental Workflow for Skraup Synthesis
Caption: A step-by-step workflow for the Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. du.edu.eg [du.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Crude 6-(Trifluoromethyl)quinoline
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 6-(trifluoromethyl)quinoline (CAS: 325-13-3). The following information is designed to address common issues encountered during experimental work.
Physical and Chemical Properties
A summary of key physicochemical properties for this compound is provided below. This data is essential for planning and executing effective purification strategies.
| Property | Value |
| Molecular Formula | C₁₀H₆F₃N |
| Molecular Weight | 197.16 g/mol [1] |
| Boiling Point | 244 °C[2] |
| Melting Point | 39 °C |
| Predicted logP | 3.25 |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically originate from the starting materials and byproducts of the synthetic route used. For instance, in a Skraup synthesis, which involves the reaction of an aniline with glycerol, common impurities can include unreacted starting materials, such as 4-(trifluoromethyl)aniline, and byproducts from side reactions like polymerization or over-oxidation.[3][4] The specific impurity profile will depend on the exact synthetic method employed.
Q2: My purified this compound has a broad melting point range. What is the likely cause?
A2: A broad melting point range is a common indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point.[5] If you observe this, further purification by recrystallization or column chromatography is recommended.
Q3: I am observing significant tailing of my product spot on the TLC plate during chromatographic analysis. What can I do to improve the separation?
A3: Peak tailing on silica gel is a frequent issue when purifying quinoline derivatives due to the basic nature of the quinoline nitrogen atom, which can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase chromatography is a viable alternative to normal-phase chromatography.[5] A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is a good starting point. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to improve peak shape by protonating the quinoline nitrogen.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound and provides potential solutions.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Try using a lower boiling point solvent. - Add a small amount of a "co-solvent" in which the compound is more soluble to the hot solution before cooling. - Reduce the initial concentration of the crude material in the solvent. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of pure this compound if available. |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude material. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities | The polarity of the eluent is not optimal. | - Perform a systematic screen of different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[5] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Low recovery from the column | The compound is strongly adsorbed to the silica gel, or it is unstable on the stationary phase. | - Use a more polar eluent to facilitate elution. - Minimize the time the compound spends on the column by using flash chromatography.[5] - Consider using an alternative stationary phase, such as alumina or reverse-phase silica (C18).[5] |
| Co-elution of impurities with the product | The impurities have a similar polarity to this compound. | - Optimize the chromatographic conditions by trying different solvent systems or a stationary phase with different selectivity.[5] - Consider a multi-step purification strategy, such as an initial recrystallization to remove some impurities before performing column chromatography.[5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of crude this compound using flash column chromatography on silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates
2. Procedure:
-
Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying pressure for flash chromatography.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound.
1. Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, hexane, or a mixture)
2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[5]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visual Workflow and Troubleshooting Diagrams
References
troubleshooting common side reactions in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
General FAQs
Q1: I am experiencing a very low yield in my quinoline synthesis. What are some general initial troubleshooting steps?
A1: Low yields are a common issue in many quinoline syntheses. Here are some initial steps to consider:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions or inhibit the desired transformation.
-
Reaction Conditions: Carefully control the reaction temperature. Many quinoline syntheses are sensitive to temperature fluctuations, which can lead to decomposition or the formation of byproducts.[1]
-
Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using an inert atmosphere (e.g., nitrogen or argon) and dry solvents.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and has been stored correctly. Catalyst deactivation can significantly reduce your yield.
Q2: How can I effectively purify my crude quinoline product, which is often a dark, tarry substance?
A2: Purification of quinoline derivatives from the often tarry crude product mixture is a significant challenge. The most common and effective method is steam distillation , which separates the volatile quinoline from non-volatile tars.[1] After steam distillation, the quinoline can be further purified by:
-
Extraction: Using an organic solvent to extract the quinoline from the aqueous distillate.
-
Chromatography: Column chromatography is a powerful tool for separating the desired product from closely related impurities.
-
Recrystallization: If the quinoline is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Skraup Synthesis: Troubleshooting Guide
The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and prone to side reactions.
FAQs for Skraup Synthesis
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I make it safer and more manageable?
A1: The highly exothermic nature of the Skraup reaction is a primary safety concern. To moderate the reaction, you can:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[2] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled oxidation.[3]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.
-
Efficient Stirring: Good agitation is crucial to dissipate heat and prevent the formation of localized hot spots.
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, resulting from the polymerization of intermediates under the harsh acidic and oxidizing conditions. To minimize tarring:
-
Employ a Moderator: As mentioned above, ferrous sulfate or boric acid can help control the reaction rate and reduce charring.[4]
-
Temperature Control: Avoid excessive heating. The reaction should be initiated with gentle heating, and the subsequent exothermic phase should be carefully controlled.[4]
Quantitative Data: Skraup Synthesis
The yield of the Skraup synthesis can be influenced by the choice of aniline and oxidizing agent.
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | [5] |
| 6-Nitrocoumarin | Arsenic Pentoxide | 3H-pyrano[3,2-f]quinoline-3-one | 14 | [6] |
| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | ~100 | [6] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established methods and incorporates the use of a moderator to control the reaction.[6]
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
Slowly and with continuous stirring, add the concentrated sulfuric acid.
-
Add the ferrous sulfate heptahydrate to the mixture.
-
Gently heat the mixture in an oil bath to initiate the reaction.
-
Once the reaction becomes exothermic, remove the external heat source. The reaction should continue to reflux on its own.
-
After the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and then neutralize with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline from the tarry residue.[5]
-
The quinoline can be separated from the aqueous distillate, dried, and further purified by distillation under reduced pressure.[5]
Workflow for Troubleshooting Low Yield in Skraup Synthesis
Caption: Troubleshooting workflow for low yields in Skraup synthesis.
Doebner-von Miller Synthesis: Troubleshooting Guide
The Doebner-von Miller reaction is a more versatile method than the Skraup synthesis, using α,β-unsaturated aldehydes or ketones to produce substituted quinolines. A major side reaction is the polymerization of the carbonyl compound.
FAQs for Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction is producing a large amount of tarry polymer and a low yield of the desired quinoline. How can I prevent this?
A1: Polymerization of the α,β-unsaturated carbonyl starting material is the most common side reaction, especially under strong acidic conditions.[7] To mitigate this:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce self-polymerization.[7]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[7]
-
Optimize Acid Concentration: While an acid catalyst is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted or Lewis acids to find an optimal balance.[7]
Q2: I am using a substituted aniline with an electron-withdrawing group and getting a very low yield. What is the issue?
A2: Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction due to the decreased nucleophilicity of the aniline.[7] In such cases, a modified approach like the Doebner hydrogen-transfer reaction may be more suitable.[8]
Quantitative Data: Doebner-von Miller Synthesis
The choice of acid catalyst can influence the yield and regioselectivity of the Doebner-von Miller reaction. The following data is for the reaction of an aniline with a γ-aryl-β,γ-unsaturated α-ketoester, where a reversal of the typical regioselectivity is observed.[9]
| Catalyst/Solvent | Yield of 2-carboxy-4-phenylquinoline (%) | Yield of 2-phenyl-4-carboxyquinoline (%) |
| Hf(OTf)₄ in CH₂Cl₂ | 18 | 44 |
| HCl (4M in dioxane) | 0 | 0 |
| TFA (Trifluoroacetic acid) | 61 | 0 |
| Formic Acid | 55 | 0 |
Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a two-phase system to minimize the polymerization of crotonaldehyde.[7]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Logical Diagram for Minimizing Polymerization
Caption: Troubleshooting polymerization in Doebner-von Miller synthesis.
Combes Synthesis: Troubleshooting Guide
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to form 2,4-disubstituted quinolines. A key challenge is controlling the regioselectivity when using unsymmetrical β-diketones.
FAQs for Combes Synthesis
Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[10] To control the outcome:
-
Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the β-diketone will favor cyclization at the less sterically hindered position.[10]
-
Aniline Substituents: The electronic nature of substituents on the aniline can direct the cyclization. Electron-donating groups on the aniline generally favor the formation of one regioisomer, while electron-withdrawing groups can favor the other.[10]
-
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[10]
Q2: My Combes synthesis is giving a low yield. What are the likely causes?
A2: Low yields can be due to incomplete condensation or cyclization.
-
Catalyst Choice: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than sulfuric acid.[10]
-
Steric Effects: Significant steric hindrance on either the aniline or the β-diketone can slow down the rate-determining cyclization step. If possible, using less sterically hindered starting materials may improve the yield.[10]
Experimental Protocol: Regiocontrol in Combes Synthesis
This protocol provides a general approach to favor the formation of a specific regioisomer by considering the steric and electronic properties of the reactants.
Materials:
-
Substituted Aniline
-
Unsymmetrical β-Diketone
-
Acid Catalyst (e.g., concentrated H₂SO₄ or Polyphosphoric Acid)
Procedure:
-
In a round-bottom flask, combine the substituted aniline and the unsymmetrical β-diketone.
-
Stir the mixture at room temperature to allow for the formation of the enamine intermediate. An exothermic reaction may be observed.
-
Cool the mixture in an ice bath.
-
Slowly and with stirring, add the acid catalyst.
-
Gently heat the reaction mixture for a specified period, monitoring the progress by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide).
-
The quinoline derivative may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathway for Regioselectivity in Combes Synthesis
Caption: Factors influencing regioselectivity in the Combes synthesis.
Friedländer Synthesis: Troubleshooting Guide
The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Common issues include low yields and lack of regioselectivity with unsymmetrical ketones.
FAQs for Friedländer Synthesis
Q1: My Friedländer synthesis is giving a low yield. What can I do to improve it?
A1: Low yields in the Friedländer synthesis can often be addressed by optimizing the reaction conditions:
-
Catalyst Choice: The reaction can be catalyzed by both acids (e.g., p-toluenesulfonic acid, iodine) and bases.[11][12] Screening different catalysts can significantly improve the yield. Lewis acids are also commonly employed.[11]
-
Solvent: The choice of solvent can have a dramatic effect on the reaction rate and yield. In some cases, solvent-free conditions or using water as a green solvent can be highly effective.[13]
-
Temperature: The optimal temperature can vary widely depending on the substrates and catalyst used. Some modern catalysts allow the reaction to proceed at room temperature, while traditional methods may require heating.[11]
Q2: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: Controlling regioselectivity is a key challenge when using unsymmetrical ketones.[14] Strategies to address this include:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[14]
-
Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization to a specific position.[14]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer.
Quantitative Data: Friedländer Synthesis
The choice of catalyst and solvent significantly impacts the yield of the Friedländer synthesis.
Effect of Catalyst on the Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate [11]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZrCl₄ | EtOH/H₂O (1:1) | 60 | 2 | 92 |
| InCl₃ | EtOH/H₂O (1:1) | 60 | 3 | 88 |
| Bi(OTf)₃ | EtOH/H₂O (1:1) | 60 | 2.5 | 90 |
| No Catalyst | EtOH/H₂O (1:1) | 60 | 12 | <10 |
Effect of Solvent on the Synthesis of a Polysubstituted Quinoline [13]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | 70 | 3 | 97 |
| Ethanol | 70 | 6 | 75 |
| Acetonitrile | 70 | 8 | 60 |
| Toluene | 70 | 12 | 45 |
Experimental Protocol: Friedländer Synthesis using p-Toluenesulfonic Acid
This protocol describes a solvent-free Friedländer synthesis using p-toluenesulfonic acid as the catalyst.[12]
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Ketone with an α-methylene group
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone, the ketone with an α-methylene group, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture under solvent-free conditions, for example, using microwave irradiation or conventional heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add a suitable solvent to dissolve the product.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Friedländer Synthesis
Caption: A generalized experimental workflow for the Friedländer synthesis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spegroup.ru [spegroup.ru]
- 7. scribd.com [scribd.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
optimization of reaction conditions for trifluoromethylation of quinolines
Welcome to the technical support center for the trifluoromethylation of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your reaction conditions.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for the trifluoromethylation of quinolines?
A1: The introduction of a trifluoromethyl (CF3) group into a quinoline scaffold is a significant strategy in medicinal chemistry.[1] Common methods can be broadly categorized:
-
Radical Trifluoromethylation: This is a widely used approach, often employing reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or Togni's reagents, which can generate a trifluoromethyl radical.[2][3] These reactions are frequently initiated by an oxidant (like t-butyl hydroperoxide) or through photoredox catalysis.[2][3]
-
Electrophilic Trifluoromethylation: This method uses reagents that deliver a formal "CF3+" equivalent to a nucleophilic quinoline derivative. Popular reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[4][5]
-
Nucleophilic Trifluoromethylation: This involves reacting an electrophilic quinoline (e.g., an N-oxide or a quinolinium salt) with a nucleophilic CF3 source, such as the Ruppert-Prakash reagent (TMSCF3).[1][6]
-
Transition-Metal-Catalyzed C-H Functionalization: These methods enable the direct trifluoromethylation of C-H bonds, often guided by a directing group on the quinoline ring. Palladium and copper are common catalysts for these transformations.[5][7]
Q2: How do I choose the right trifluoromethylating reagent?
A2: The choice of reagent is critical and depends on the substrate, desired regioselectivity, and reaction mechanism.
-
For electron-rich quinolines: Radical methods using reagents like CF3SO2Na are often effective.[2]
-
For pre-functionalized or nucleophilic quinolines: Electrophilic reagents like Togni's or Umemoto's reagents are suitable.[4][5] Togni's reagents are known for their mildness and broad functional group tolerance.[4][5]
-
For visible-light mediated reactions: Photoredox catalysis often utilizes radical precursors. A combination of a photocatalyst (e.g., Ru(bpy)3 or Ir(ppy)3) with a CF3 source like Togni's reagent or even trifluorobromomethane (CF3Br) can be highly effective under mild conditions.[8][9]
-
For specific regioselectivity: C-H activation methods may be necessary, although these often require specific directing groups on the quinoline substrate.[7] A method for 3-position-selective trifluoromethylation involves nucleophilic activation via hydrosilylation followed by reaction with an electrophilic CF3 source.[10]
Q3: What is the typical regioselectivity observed in quinoline trifluoromethylation?
A3: Regioselectivity is a major challenge and depends heavily on the reaction conditions and the substitution pattern of the quinoline.
-
Radical C-H Trifluoromethylation: For unsubstituted quinoline, radical attack often leads to a mixture of isomers, with functionalization occurring at various positions.[11]
-
Directed C-H Functionalization: Using a directing group, such as an 8-amino or 8-amide group, can selectively direct trifluoromethylation to the C5 or other specific positions.[9][12]
-
Nucleophilic Activation: A specific protocol using hydrosilylation can achieve high selectivity for the C3 position.[10]
-
N-Oxide Strategy: Activation of the quinoline as an N-oxide can direct functionalization to the C2 position.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagents or Catalyst | Ensure the trifluoromethylating reagent is pure and has not degraded. Some reagents are sensitive to moisture.[13] For photoredox reactions, confirm the activity of the photocatalyst. |
| Suboptimal Temperature | Many trifluoromethylation reactions require specific temperature control. If the reaction is sluggish, a moderate increase in temperature may help. However, excessive heat can cause decomposition of reagents or products.[14] |
| Incorrect Solvent | Solvent choice can significantly impact yield. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are common. Perform a solvent screen to find the optimal medium for your specific substrate and reagent combination.[15] |
| Presence of Radical Inhibitors | If you are running a radical reaction, trace impurities (like oxygen or certain stabilizers in solvents) can act as radical scavengers and quench the reaction.[16] Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).[13] |
| Poor Substrate Reactivity | The electronic properties of your quinoline substrate are crucial. Strongly electron-withdrawing groups can deactivate the ring, making it less susceptible to radical or electrophilic attack, potentially requiring harsher conditions.[13] |
Problem 2: Poor Regioselectivity / Multiple Isomers Formed
| Possible Cause | Troubleshooting Step |
| Inherent Reactivity of Quinoline | The quinoline ring has multiple reactive sites for radical attack. This is a common issue in direct C-H functionalization.[11] |
| Reaction Conditions Too Harsh | High temperatures or highly reactive radical sources can decrease selectivity. Try lowering the reaction temperature or using a milder trifluoromethylating reagent. |
| Steric Hindrance | The position of existing substituents on the quinoline ring will influence where the CF3 group adds. Analyze the steric and electronic effects of your substrate. |
| Solution | Strategy |
| Introduce a Directing Group | Attaching a directing group (e.g., at the 8-position) can provide excellent control over the reaction site, often leading to a single regioisomer.[7][12] |
| Use a Host-Guest Approach | The use of additives like cyclodextrins has been shown to control regioselectivity by encapsulating the substrate, leaving only specific C-H bonds accessible for trifluoromethylation.[11] |
| Change the Reaction Mechanism | Switch from a radical pathway to a directed C-H activation or a nucleophilic activation strategy, which can offer different and more predictable regiochemical outcomes.[7][10] |
Problem 3: Starting Material Decomposition
| Possible Cause | Troubleshooting Step |
| Reagent Instability | The trifluoromethylating reagent itself might be decomposing under the reaction conditions, creating reactive byproducts. Togni's and Umemoto's reagents are generally shelf-stable but can decompose at elevated temperatures.[4][6] |
| Harsh Oxidizing Conditions | In radical reactions requiring an initiator like t-butyl hydroperoxide or other peroxides, the oxidant may be too strong for a sensitive substrate, leading to unwanted side reactions or degradation.[2] Consider using a milder oxidant or switching to a photoredox-catalyzed method that does not require a chemical oxidant.[3] |
| Acid/Base Sensitivity | Your quinoline substrate may be sensitive to acidic or basic conditions. Some protocols use additives like Lewis acids or bases, which could be causing decomposition.[6][8] Check the stability of your starting material under the reaction conditions without the trifluoromethylating reagent. If it decomposes, the conditions must be modified (e.g., use a non-acidic activator). |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize optimized conditions from the literature for different trifluoromethylation approaches on quinoline derivatives.
Table 1: Photoredox-Catalyzed Trifluoromethylation
| Entry | CF3 Source | Photocatalyst | Additive/Base | Solvent | Yield (%) | Reference |
| 1 | CF3Br (gas) | fac-Ir(ppy)3 | LiCl | NMP | 83 | [8] |
| 2 | Togni's Reagent | Ru(bpy)3Cl2 | DIPEA | MeCN | (Varies) | [3][17] |
| 3 | CF3SO2Na | None (EDA Complex) | K2CO3 | DMSO | (Varies) | [2] |
Conditions may vary based on the specific quinoline substrate used.
Table 2: C-H Functionalization Approaches
| Position | CF3 Source | Catalyst/Reagent | Key Feature | Yield (%) | Reference |
| C2 | Togni's Reagent | Pd(OAc)2 | N-Oxide directing group | 56 | [7] |
| C3 | Togni's Reagent | B(C6F5)3 / Hydrosilane | Nucleophilic activation | (Varies) | [10] |
| C5 | Umemoto's Reagent | Ru(bpy)3Cl2 | 8-Amino directing group | (Varies) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox Radical Trifluoromethylation
This protocol is a representative example for the trifluoromethylation of an ortho-vinylphenylisocyanide to form a 2-trifluoromethylated quinoline, adapted from literature.[3][17]
-
Reaction Setup: To an oven-dried reaction vessel, add the quinoline substrate (1.0 eq.), the trifluoromethylating reagent (e.g., Togni's reagent, 1.5 - 2.0 eq.), and the photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%).
-
Solvent and Additives: Add the appropriate solvent (e.g., NMP, 3 mL for a 0.3 mmol scale reaction) and any necessary additives (e.g., LiCl, 1.0 eq.).[8]
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Initiation: Place the reaction vessel in front of a blue LED lamp (e.g., 5W) with stirring.[8] Ensure the reaction is kept at room temperature, possibly with the aid of a cooling fan.
-
Monitoring: Allow the reaction to proceed for 16-24 hours, monitoring its progress periodically by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Note: Trifluoromethylation reactions should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents may be corrosive or toxic.[13]
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(Trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(trifluoromethyl)quinoline products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound, particularly via the Skraup reaction?
The Skraup synthesis, a common method for producing quinolines, is known for its harsh conditions which can lead to a variety of impurities. When synthesizing this compound from 4-aminobenzotrifluoride and glycerol, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-aminobenzotrifluoride and glycerol may be present.
-
Polymeric Tar: The highly exothermic nature of the Skraup reaction often leads to the formation of high molecular weight, dark-colored tars.[1] This is one of the most significant challenges in purification.
-
Oxidizing Agent Residues: If an external oxidizing agent like nitrobenzene is used, it and its reduction byproducts may contaminate the product.
-
Isomeric Byproducts: While the electron-withdrawing nature of the trifluoromethyl group directs the cyclization to the 6-position, minor isomeric quinolines could potentially form.
-
Decomposition Products: The strong acidic and high-temperature conditions can cause some degradation of the starting materials and the final product.
Q2: My crude this compound product is a dark, tarry substance. How should I proceed with purification?
The formation of tar is a common issue in Skraup syntheses.[1] An effective initial cleanup method is steam distillation. This technique is particularly useful for separating the volatile quinoline product from non-volatile tars and inorganic salts.[2][3] Following steam distillation, the collected distillate containing the crude product can be further purified by either column chromatography or recrystallization.
Q3: What are the recommended general purification techniques for this compound?
The two most effective and widely used purification techniques for quinoline derivatives are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique that can separate the desired product from a wide range of impurities based on their polarity.
-
Recrystallization: This method is ideal for obtaining highly pure crystalline material, provided a suitable solvent is found. It is often used as a final purification step after an initial cleanup by chromatography or distillation.[4][5]
Q4: I am observing streaking and decomposition of my this compound on a silica gel column. What can I do to prevent this?
Quinolines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and in some cases, decomposition. To mitigate this, it is recommended to deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.[6]
Q5: My attempt to recrystallize this compound resulted in an oil, or no crystals formed at all. What troubleshooting steps can I take?
"Oiling out" or failure to crystallize can be due to several factors:
-
Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. If your product is still significantly impure, consider another round of purification, such as column chromatography, before attempting recrystallization.
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] A systematic solvent screen with small amounts of the product is recommended.
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product to induce crystallization.
Q6: How can I assess the purity of my final this compound product?
Several analytical techniques can be used to determine the purity of your product:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure of your compound and identify any impurities. The presence of unexpected signals can indicate residual solvents or byproducts.[9][10]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities tend to broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | - The compound is strongly adsorbed on the silica gel.- The chosen eluent is not polar enough.- The compound is partially decomposing on the column. | - Increase the polarity of the eluent gradually.- Add triethylamine (~0.5-1%) to the eluent to reduce strong interactions with the silica gel.[6]- Use a less acidic stationary phase like alumina. |
| Co-elution of Impurities | - The impurity has a similar polarity to the product. | - Optimize the solvent system for TLC to achieve better separation before scaling up to a column.- Try a different stationary phase (e.g., alumina or reverse-phase C18 silica).- Consider preparative HPLC for difficult separations. |
| Product is an Oil After Recrystallization | - Significant impurities are present.- The cooling process is too rapid.- The solvent is not appropriate. | - Purify the crude material by column chromatography first.- Allow the solution to cool slowly to room temperature before further cooling.- Perform a thorough solvent screen to find a more suitable recrystallization solvent or solvent pair.[11][12] |
| Broad Melting Point | - The presence of impurities. | - Recrystallize the product again from a suitable solvent.- If the melting point is still broad, further purification by column chromatography may be necessary. |
| Colored Impurities Remain After Purification | - Highly conjugated or polymeric byproducts are present. | - Treat the solution of the crude product with activated charcoal before the final purification step (e.g., before hot filtration in recrystallization). |
| Inconsistent Purity Results | - Contamination from glassware or solvents.- Inaccurate analytical method. | - Ensure all glassware is thoroughly cleaned and dried.- Use high-purity solvents for both purification and analysis.- Validate your analytical method (e.g., HPLC, GC) with a known standard if available. |
Quantitative Data
Table 1: Suggested TLC Solvent Systems for Quinoline Derivatives
Note: These are starting points. The optimal solvent system for this compound may vary and should be determined experimentally.
| Compound Type | Mobile Phase (Solvent System) | Approximate Rf Value |
| General Quinoline Derivatives | 10-50% Ethyl acetate in Hexanes (+ 0.5% Triethylamine) | 0.2 - 0.5[6] |
| Polar Quinoline Derivatives | 5% Methanol in Dichloromethane (+ 0.5% Triethylamine) | Varies[6] |
| 7-amino-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline derivatives | Hexane : Acetone (3:1) | 0.38[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel
-
Eluent Preparation: Based on TLC analysis, prepare the chosen eluent (e.g., 20% ethyl acetate in hexanes) and add 0.5-1% triethylamine to deactivate the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the prepared eluent, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold.[7][8] Test various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the impure product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Work-up of a Crude Skraup Reaction Mixture by Steam Distillation
-
Neutralization: After the Skraup reaction is complete and has cooled, cautiously neutralize the acidic mixture with a concentrated base solution (e.g., 40% NaOH) while cooling in an ice bath.
-
Steam Distillation Setup: Assemble a steam distillation apparatus.
-
Distillation: Pass steam through the reaction mixture to co-distill the this compound with water.[2][3] Collect the distillate, which will be a milky emulsion.
-
Extraction: Extract the distillate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mt.com [mt.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Crystallization of 6-(Trifluoromethyl)quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted guidance on the crystallization of 6-(trifluoromethyl)quinoline derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the crystallization of this compound derivatives in a user-friendly question-and-answer format.
Issue 1: No Crystal Formation
-
Question: I've prepared a saturated solution of my this compound derivative, but no crystals have formed after cooling. What should I do?
Answer: The absence of crystal formation is a common issue that can arise from several factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow.
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Presence of Impurities: Certain impurities can inhibit the nucleation process.
-
Lack of Nucleation Sites: The crystallization vessel may be too smooth, lacking imperfections that can initiate crystal formation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Increase Concentration:
-
Evaporation: Slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. Then, allow the solution to cool again.
-
-
Solvent System Modification:
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
-
Issue 2: Oiling Out
-
Question: Instead of crystals, my compound is separating as an oil. How can I resolve this?
Answer: "Oiling out" occurs when the solute precipitates as a liquid phase instead of a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level. Allow the less concentrated solution to cool slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, for instance, by using an ice bath or a refrigerator, to encourage solidification.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Issue 3: Rapid Crystal Formation
-
Question: Crystals are forming too quickly and are very fine. How can I obtain larger, purer crystals?
Answer: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. The goal is to slow down the crystal growth process.
Troubleshooting Steps:
-
Slower Cooling: Insulate the crystallization flask to slow the rate of cooling. You can wrap the flask in glass wool or place it in a Dewar flask.
-
Increase Solvent Volume: Re-dissolve the crystals by heating and add a small excess of the solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.
-
Issue 4: Poor Yield
-
Question: I have successfully obtained crystals, but the yield is very low. How can I improve it?
Answer: A low yield can be due to several factors, including using too much solvent or incomplete precipitation.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve your compound.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation. Using an ice bath can often increase the yield.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Data Presentation
Table 1: Qualitative Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
| Solvent | Solubility |
| Water | Very Low / Insoluble |
| Ethanol | Moderate to High |
| Methanol | Moderate |
| Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | Soluble |
Table 2: Recrystallization Data for Schiff Base Derivatives of 6-Amino-4-(trifluoromethyl)quinoline
| Compound | Recrystallization Solvent | Isolated Yield |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Ethanol | 90%[1] |
| (E)-2-(((2-(p-tolyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Ethanol | 85% |
| (E)-2-(((2-(4-fluorophenyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Ethanol | 88% |
| (E)-2-(((2-(furan-2-yl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Ethanol | 75% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a general method for the recrystallization of this compound derivatives.
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethanol, acetonitrile, or a mixture like ethanol/water are often good starting points for quinoline derivatives.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, the flask can be covered with a watch glass and left undisturbed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This method is useful when a single solvent does not provide the desired solubility characteristics.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 4-8 from the General Recrystallization Procedure.
Mandatory Visualization
Diagram 1: General Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound derivatives.
Diagram 2: WDR5 Inhibition Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of WD repeat-containing protein 5 (WDR5), a key component in oncogenic pathways.
References
preventing degradation of 6-(trifluoromethyl)quinoline during workup
Welcome to the Technical Support Center for 6-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and purification of this compound, with a focus on preventing degradation during experimental workup.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group on the quinoline ring?
The trifluoromethyl (-CF3) group is generally considered to be a robust and chemically stable functional group due to the high strength of the carbon-fluorine bonds.[1][2] It is stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under strongly basic conditions, particularly at elevated temperatures.
Q2: What are the primary degradation pathways for this compound during workup?
The main degradation pathway of concern is the hydrolysis of the trifluoromethyl group to a carboxylic acid (quinoline-6-carboxylic acid) under harsh basic conditions. Additionally, aggressive acidic conditions at high temperatures, sometimes employed in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, could potentially lead to side reactions or degradation of the quinoline ring itself, although the trifluoromethyl group is generally stable to acid.[3]
Q3: My reaction mixture from a Skraup synthesis is a dark, tarry mess. How can I effectively isolate the this compound?
The Skraup reaction is notorious for producing tarry byproducts.[4] A common workup involves carefully diluting the reaction mixture with water and then neutralizing it with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product. The tar can often be minimized by maintaining careful temperature control during the reaction. Purification of the crude product will likely require column chromatography.
Q4: What are the recommended purification methods for this compound?
The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. For column chromatography, a gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point.[5] Recrystallization can be effective if a suitable solvent is found.
Q5: How can I monitor the purity of my this compound samples?
Purity can be assessed using a combination of techniques. Thin-layer chromatography (TLC) is useful for monitoring the progress of purification. High-performance liquid chromatography (HPLC) can provide quantitative purity data. The structure and integrity of the compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS).
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield after workup | Degradation of the trifluoromethyl group due to prolonged exposure to strong base. | - Use a milder base for neutralization (e.g., sodium bicarbonate instead of sodium hydroxide). - Keep the temperature low during basification. - Minimize the time the compound is in a basic solution. |
| Incomplete extraction from the aqueous layer. | - Ensure the aqueous layer is at the correct pH for extraction of the free base. - Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions to maximize recovery. | |
| Presence of a new, more polar spot on TLC after basic wash | Hydrolysis of the trifluoromethyl group to the corresponding carboxylic acid. | - Avoid strong basic washes. Use a saturated sodium bicarbonate solution for a brief wash if necessary. - If hydrolysis has occurred, the carboxylic acid can be removed by an acidic wash or by chromatography. |
| Product is an oil and will not crystallize | Presence of impurities inhibiting crystallization. | - Purify the oil by column chromatography to remove impurities. - Try different recrystallization solvents or solvent mixtures. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | - Optimize the solvent system for chromatography. A shallower gradient or an isocratic elution might improve separation. - Consider using a different stationary phase, such as alumina or a functionalized silica gel. |
Experimental Protocols
General Workup Procedure for a Skraup-type Synthesis of this compound (Hypothetical)
This protocol is a generalized procedure based on the standard Skraup reaction workup and is intended as a starting point.[4][6]
-
Cooling and Quenching: After the reaction is complete, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 8-9. Monitor the pH carefully. This step should be performed in an ice bath to dissipate heat.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine. Avoid washing with strong bases to prevent hydrolysis of the trifluoromethyl group.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
General Protocol for Silica Gel Column Chromatography[5]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Column Chromatography for Purifying Fluorinated Heterocycles
Welcome to the Technical Support Center for the purification of fluorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during column chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a stationary phase for purifying fluorinated heterocycles?
A1: The choice of stationary phase is critical and depends on the properties of your fluorinated heterocycle.
-
Standard Silica Gel: This is the most common stationary phase for normal-phase chromatography.[1][2] However, strong interactions between polar fluorinated compounds and residual silanol groups on the silica surface can lead to poor peak shape (tailing).[3]
-
Fluorinated Stationary Phases: For compounds with a significant fluorine content, fluorinated stationary phases (e.g., Pentafluorophenyl (PFP), Tridecafluoro (TDF)) offer alternative selectivity compared to traditional C18 phases in reversed-phase chromatography.[4][5] The retention of fluorinated compounds on these phases increases with both the hydrophobicity and the fluorine content of the molecule.[5][6] PFP phases, in particular, can provide enhanced dipole, π-π, and charge transfer interactions, which can be beneficial for separating aromatic and halogenated compounds.[7][8]
-
Deactivated Silica Gel: If your compound is sensitive to the acidic nature of standard silica gel, using deactivated silica gel can prevent degradation.[9][10]
-
Alternative Adsorbents: For certain separations, especially with highly polar compounds, other adsorbents like alumina or Florisil can be effective alternatives to silica gel in flash chromatography.[3][9]
Q2: How does the introduction of fluorine into a heterocycle affect its retention behavior in column chromatography?
A2: The incorporation of fluorine can significantly alter a molecule's polarity and its interactions with the stationary and mobile phases.[11][12] This can lead to chromatographic behavior that is different from the non-fluorinated analogue.[13] On fluorinated stationary phases, retention generally increases with a higher fluorine content in the analyte.[6][14] Fluorinated phases can offer unique selectivity for fluorinated compounds, sometimes leading to different elution orders compared to standard C18 columns.[8][15]
Q3: I am observing poor peak shape (tailing) when purifying my basic fluorinated heterocycle on silica gel. What can I do?
A3: Peak tailing for basic compounds on silica gel is often due to strong interactions with acidic silanol groups.[3][16] Here are several strategies to mitigate this issue:
-
Use a Mobile Phase Additive: Adding a small amount of a basic modifier, such as triethylamine (1-3%) or ammonium hydroxide, to the mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.[3][10]
-
Switch to a Deactivated Stationary Phase: Employing an end-capped or deactivated silica gel column will minimize silanol interactions.[3]
-
Change the Stationary Phase: Consider using a different stationary phase like alumina, which is less acidic than silica gel.[9]
Q4: My fluorinated compound is not eluting from the column, or the recovery is very low. What are the possible causes and solutions?
A4: Low or no recovery can be due to several factors:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[3] This is more common with highly polar compounds on silica gel.
-
Compound Instability: The compound might be degrading on the column, especially if it is sensitive to the acidity of silica gel.[3][9]
-
Inappropriate Mobile Phase: The elution strength of your mobile phase may be too weak to move the compound through the column.[3]
To address this, you can:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system.[9]
-
Test Compound Stability: Assess the stability of your compound on silica gel using a 2D TLC experiment.[9]
-
Switch Stationary Phase: For highly polar compounds, consider alternatives like alumina, Florisil, or reversed-phase chromatography.[3][9]
Q5: How do I choose an appropriate mobile phase for purifying my fluorinated heterocycle?
A5: Mobile phase selection is crucial for achieving good separation.
-
Normal-Phase Chromatography (e.g., on silica gel): Start by developing a solvent system using thin-layer chromatography (TLC).[1][2] Aim for an Rf value of 0.2-0.3 for your target compound in the chosen eluent.[2] Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[17]
-
Reversed-Phase Chromatography (e.g., on C18 or fluorinated phases): The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[18] Modifiers such as trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can be added to improve peak shape and alter selectivity, especially for basic compounds.[3][8] The use of a fluorinated eluent like TFE with a standard C8 column has been shown to improve the separation of fluorinated compounds.[19][20]
Troubleshooting Guides
Problem 1: Co-elution of the Target Compound with Impurities
| Possible Cause | Suggested Solution | Citation |
| Insufficient Resolution | The chosen stationary and/or mobile phase does not provide adequate separation. | [3] |
| Similar Polarity of Impurities | Impurities have very similar polarity to the target compound. | [3] |
| Solution 1: Optimize Selectivity | - Change Stationary Phase: Switch to a column with a different chemistry (e.g., from silica to alumina, or from C18 to a PFP phase).- Change Mobile Phase: Alter the composition of the eluent. In reversed-phase, switching from acetonitrile to methanol can change selectivity. In normal-phase, try a different combination of solvents. | [3] |
| Solution 2: Gradient Elution | Start with a less polar mobile phase and gradually increase its polarity. This can help to separate compounds with close Rf values. | [10] |
| Solution 3: Reduce Sample Load | Overloading the column can lead to band broadening and poor separation. Decrease the amount of sample loaded onto the column. | [3] |
Problem 2: Poor Solubility of the Sample in the Mobile Phase
| Possible Cause | Suggested Solution | Citation |
| Sample Precipitation at the Top of the Column | The sample is not soluble in the initial mobile phase, leading to poor loading and band broadening. | [3] |
| Solution 1: Use a Stronger Injection Solvent | Dissolve the sample in a stronger (more polar for reversed-phase, less polar for normal-phase) solvent, but inject the smallest possible volume to minimize its effect on the separation. | [3] |
| Solution 2: Dry Loading (for Flash Chromatography) | Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or an inert support like Celite, and evaporate the solvent. Load the resulting dry powder onto the top of the column. This is particularly effective for compounds with poor solubility in the eluent. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
-
Column Preparation (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[1]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]
-
Wash the column with the initial eluent, ensuring the silica bed is never allowed to run dry.[1]
-
-
Sample Loading:
-
If the sample is soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.
-
If the sample is not very soluble, perform dry loading as described in the troubleshooting guide.[3]
-
-
Elution:
-
Fraction Collection and Analysis:
Visualizations
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. bia.si [bia.si]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. silicycle.com [silicycle.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
resolving co-eluting impurities in 6-(trifluoromethyl)quinoline purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on resolving co-eluting impurities during the purification of 6-(trifluoromethyl)quinoline.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing co-eluting impurities with my this compound product during HPLC analysis. What are the likely causes and how can I resolve this?
Answer:
Co-elution in HPLC is a common challenge, particularly with structurally similar impurities. The primary causes for co-elution with this compound are:
-
Isomeric Impurities: The synthesis of this compound can sometimes lead to the formation of other positional isomers (e.g., 5-, 7-, or 8-(trifluoromethyl)quinoline) which have very similar polarities and chromatographic behavior.
-
Structurally Related Impurities: Residual starting materials or byproducts from the synthetic route that share the core quinoline structure can also co-elute.
-
Inadequate Chromatographic Conditions: The selected column, mobile phase, or gradient may not have sufficient selectivity to resolve the impurities from the main compound.
Recommended Solutions:
-
Optimize HPLC Method:
-
Change Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase to introduce alternative separation mechanisms. A phenyl-hexyl column can offer pi-pi interactions, which can help differentiate aromatic compounds. For particularly stubborn separations, chiral chromatography may be necessary if chiral impurities are suspected.
-
Modify Mobile Phase: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can alter selectivity. Modifying the pH of the aqueous phase can also be effective, especially if the impurities have different pKa values from the product.
-
Adjust Gradient Slope: A shallower gradient around the elution time of your compound can improve resolution between closely eluting peaks.
-
Temperature Optimization: Lowering the column temperature can sometimes enhance resolution, though it may lead to increased backpressure.
-
-
Employ a Multi-Step Purification Strategy: Combining different purification techniques can be highly effective.[1]
-
Crystallization: Attempt to crystallize the crude product before chromatographic purification. This can significantly remove major impurities.
-
Liquid-Liquid Extraction: An initial extraction can help remove impurities with significantly different polarities.
-
Question 2: My attempts to purify this compound by column chromatography result in poor separation and significant tailing of the main peak. What can I do to improve this?
Answer:
Peak tailing in normal-phase chromatography of basic compounds like quinolines is often due to strong interactions with acidic silanol groups on the silica gel surface.
Recommended Solutions:
-
Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Reversed-phase chromatography on a C18 stationary phase is also a good alternative to avoid issues with silanol interactions.
-
Optimize Solvent System: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) can help identify an optimal eluent that provides good separation with a suitable retention factor (Rf) of 0.2-0.4.[1]
Question 3: After purification, my this compound appears as an oil or fails to crystallize. How can I obtain a solid product?
Answer:
The presence of persistent impurities can inhibit crystal lattice formation. Additionally, the compound itself may have a low melting point.
Recommended Solutions:
-
Further Purification: The presence of even small amounts of impurities can prevent crystallization. Re-purifying the material using an optimized chromatography method is recommended.
-
Screen Crystallization Solvents: A systematic screening of various solvents with different polarities is crucial. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[1] Common solvent systems for quinoline derivatives include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Salt Formation: If the compound is an oil, attempting to form a salt (e.g., a hydrochloride salt) can often induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the synthetic route used. These can include unreacted starting materials, such as substituted anilines and trifluoromethyl-containing building blocks, as well as isomeric quinoline derivatives formed as byproducts.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A UV detector is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can identify and quantify residual solvents and certain impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify the mass of co-eluting impurities.
Q3: Is the trifluoromethyl group stable during purification?
A3: The trifluoromethyl group is generally very stable under standard purification conditions, including chromatography on silica or alumina and recrystallization. However, it is always good practice to avoid prolonged exposure to very strong acids or bases.
Data Presentation
Table 1: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min (highly dependent on the specific system) |
Table 2: Troubleshooting Guide for Co-eluting Impurities in HPLC
| Observation | Potential Cause | Recommended Action |
| Poor resolution between the main peak and an impurity. | Inadequate selectivity of the stationary phase. | Switch to a phenyl-hexyl or other column with different selectivity. |
| Mobile phase composition not optimal. | Modify the organic solvent (e.g., ACN to MeOH) or adjust the pH. | |
| Peak fronting. | Column overload. | Reduce the sample concentration or injection volume. |
| Peak tailing. | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica). |
| Column degradation. | Replace the guard column or the analytical column. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle under gravity or with gentle pressure, ensuring a well-packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.
-
Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A workflow for troubleshooting co-eluting impurities.
Caption: A decision tree for selecting a purification strategy.
References
Validation & Comparative
The Trifluoromethyl Advantage: A Comparative Analysis of 6-(Trifluoromethyl)quinoline and Other Quinoline Derivatives in Drug Discovery
A deep dive into the physicochemical properties, biological activities, and therapeutic potential of 6-(trifluoromethyl)quinoline compared to other key quinoline derivatives, providing researchers and drug development professionals with a data-driven guide for strategic molecular design.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications. The strategic functionalization of the quinoline ring is a key approach to modulate its pharmacological profile. Among the various substituents, the trifluoromethyl (-CF3) group has garnered significant attention due to its unique electronic properties that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide presents a comparative analysis of this compound against other quinoline derivatives, supported by experimental data, to inform future drug design and development efforts.
Physicochemical Properties: The Impact of the Trifluoromethyl Group
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The introduction of a trifluoromethyl group at the 6-position of the quinoline ring significantly influences these properties.
| Property | This compound | 2-Chloroquinoline | 8-Hydroxyquinoline |
| Molecular Weight ( g/mol ) | 197.16 | 163.6 | 145.16 |
| logP (Predicted) | 3.25 | 2.5 | 1.9 |
| pKa (Predicted) | 2.55 | 1.8 | 9.8 (phenolic OH), 5.0 (ring N) |
| Aqueous Solubility | Low (predicted) | Sparingly soluble | Slightly soluble |
Data Interpretation: The trifluoromethyl group in this compound markedly increases its lipophilicity (higher logP) compared to 2-chloroquinoline and 8-hydroxyquinoline. This enhanced lipophilicity can improve membrane permeability and cellular uptake. However, it may also lead to lower aqueous solubility, a factor that needs to be balanced in drug formulation. The strong electron-withdrawing nature of the -CF3 group also decreases the basicity of the quinoline nitrogen, as indicated by the lower predicted pKa.
Biological Activities: A Comparative Overview
Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. The nature and position of substituents on the quinoline ring play a crucial role in determining their potency and selectivity.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Fluorinated Quinoline Analogue | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5–5 | |
| 2-Aryl-trimethoxy quinoline derivative | Breast and Ovarian Cancer | 11.44 - 16.28 | |
| 4-Aryl-pyrano quinoline derivatives | Various Human Cancer Cell Lines | Nanomolar range | |
| Quinoline-1,2,4-triazine hybrid (40d) | (Antimalarial targeting β-hematin) | 4.54 |
Data Interpretation: The available data on various trifluoromethyl- and other substituted quinoline derivatives highlight their potent anticancer activities. For instance, novel fluorinated quinoline analogues have shown significant efficacy against triple-negative breast cancer cells. The mechanism of action for many anticancer quinoline derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The trifluoromethyl group can enhance the antimicrobial potency of the quinoline scaffold. Below is a comparison of the antimicrobial activity of different quinoline derivatives.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-Thiazole Derivative (4b, 4e, 4f) | Candida glabrata | < 0.06 | |
| Quinoline-2-one Derivative (6c) | MRSA | 0.75 | |
| Quinoline-based Hydroxyimidazolium Hybrid (7c, 7d) | Cryptococcus neoformans | 15.6 | |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 |
Data Interpretation: The data clearly demonstrates the potent antimicrobial, particularly antifungal, activity of various functionalized quinoline derivatives. For example, certain quinoline-thiazole derivatives exhibit exceptional activity against Candida glabrata, a clinically important fungal pathogen. Similarly, quinoline-2-one derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria like MRSA.
ADME/Tox Profile: A Critical Consideration
The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile is a critical aspect of drug development. While a comprehensive in vivo ADME/Tox profile for this compound is not extensively reported, in silico predictions and data from related compounds provide valuable insights. The increased lipophilicity of trifluoromethylated compounds can lead to higher metabolic stability by blocking sites susceptible to oxidative metabolism. However, it can also increase the potential for off-target effects and toxicity. In silico ADME/Tox profiling is a valuable tool for the early assessment of potential liabilities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols commonly used in the evaluation of quinoline derivatives.
Synthesis of this compound
A general method for the synthesis of trifluoromethyl-substituted quinolines involves the reaction of a trifluoroacetamide group as the trifluoromethyl source. Another approach involves the intramolecular cyclization of trifluoromethyl-substituted enamino ketones in the presence of a strong acid like concentrated sulfuric acid.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
In Vitro Antimicrobial Activity (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
A generalized workflow for the synthesis of this compound.
Inhibition of the EGFR signaling pathway by quinoline derivatives.
Conclusion
The introduction of a trifluoromethyl group at the 6-position of the quinoline scaffold offers a promising strategy for the development of novel therapeutic agents. This compound exhibits enhanced lipophilicity, which can contribute to improved cellular uptake and metabolic stability. While direct comparative data is still emerging, the broader class of trifluoromethylated quinolines has demonstrated potent anticancer and antimicrobial activities. Further research focusing on the direct comparison of this compound with other derivatives, including comprehensive in vivo studies and detailed mechanistic investigations, will be crucial for fully elucidating its therapeutic potential and advancing it in the drug discovery pipeline.
The Trifluoromethyl Group: A Key Player in the Biological Activity of Quinoline Analogs
A Comparative Analysis of Structure-Activity Relationships for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of a trifluoromethyl (CF₃) group on this heterocyclic system has proven to be a powerful approach for modulating a compound's physicochemical properties and enhancing its biological activity. The high electronegativity, metabolic stability, and lipophilicity imparted by the CF₃ group can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of the structure-activity relationships (SAR) of trifluoromethyl-substituted quinoline analogs across various therapeutic areas, including cancer, malaria, and viral infections, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Pathways
Trifluoromethyl-substituted quinolines have emerged as promising anticancer agents, often acting through the inhibition of critical cellular pathways.
WDR5 Inhibition by 6-(Trifluoromethyl)isoquinolin-1(2H)-one Analogs
One notable example is the 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold, which has been identified as a potent inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a key component of the MLL histone methyltransferase complex and a crucial cofactor for the MYC oncoprotein, both of which are implicated in various cancers.[1][2][3][4] By binding to the "WIN" site of WDR5, these inhibitors disrupt its interaction with binding partners like MLL1 and MYC, leading to the suppression of oncogenic gene expression and subsequent cancer cell death.[2]
The table below summarizes the inhibitory activity of a 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative and other WDR5 inhibitors.
| Compound | WDR5 Binding Affinity (Kᵢ) | Antiproliferative Activity (GI₅₀) in MV4:11 cells |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one Analog | Not explicitly found | 38 nM |
| OICR-9429 | 64 nM | >2500 nM |
| C6 | ~100 nM | ~1.1 µM |
| C16 | Picomolar range | Not specified |
| Data sourced from studies on WDR5 inhibitors.[2] |
Kinase Inhibition and Tubulin Polymerization
Other trifluoromethyl-quinoline derivatives have demonstrated anticancer activity through different mechanisms, such as the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and mTOR, or by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7]
Antimalarial Activity: Overcoming Resistance
The quinoline core is central to many antimalarial drugs, and the introduction of a trifluoromethyl group has been a strategy to combat drug resistance.
7-(Trifluoromethyl)-4-aminoquinoline Derivatives
Structure-activity relationship studies on 4-aminoquinolines have shown that the nature of the substituent at the 7-position significantly influences antimalarial potency. The electron-withdrawing trifluoromethyl group at this position has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[8] The mechanism is believed to involve the accumulation of the drug in the parasite's acidic food vacuole and the inhibition of heme detoxification.
| Compound | IC₅₀ (nM) vs. P. falciparum (Chloroquine-Susceptible) | IC₅₀ (nM) vs. P. falciparum (Chloroquine-Resistant) |
| 7-Chloro-4-aminoquinoline analog (Chloroquine analog) | 3-12 | 3-12 |
| 7-Trifluoromethyl-4-aminoquinoline analog | 15-50 | 18-500 |
| 7-Fluoro-4-aminoquinoline analog | 15-50 | 18-500 |
| IC₅₀ values for various 7-substituted 4-aminoquinoline analogs.[8] |
2,8-Bis(trifluoromethyl)quinoline Derivatives
Analogs with two trifluoromethyl groups, such as at the 2- and 8-positions, have also been investigated for their antimalarial activity. These compounds have shown activity in the low microgram/ml range against chloroquine-sensitive strains of P. falciparum.[9][10]
| Compound | IC₅₀ (µg/ml) vs. P. falciparum (D10, Chloroquine-Sensitive) |
| 2,8-Bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | 4.8 |
| 2,8-Bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | 5.2 |
| In vitro antimalarial activity of 2,8-bis(trifluoromethyl)quinoline derivatives.[9] |
Antiviral Activity: A Broad Spectrum of Action
The antiviral potential of trifluoromethyl-substituted quinolines has been explored against a range of viruses.
2,8-Bis(trifluoromethyl)quinoline Analogs Against Zika Virus
Derivatives of 2,8-bis(trifluoromethyl)quinoline have demonstrated potent activity against the Zika virus (ZIKV). SAR studies have shown that modifications to the side chain at the 4-position can significantly impact antiviral efficacy and cytotoxicity. Some analogs have shown to be more potent than the parent antimalarial drug, mefloquine.[11][12]
| Compound | EC₅₀ (µM) vs. ZIKV | CC₅₀ (µM) | Selectivity Index (SI) |
| Mefloquine | ~4.0 | >100 | >25 |
| 141a (analog) | 0.8 | >194 | 243 |
| 142 (analog) | 0.8 | >200 | >250 |
| Potency and cytotoxicity of 2,8-bis(trifluoromethyl)quinoline derivatives against ZIKV replication.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are protocols for key assays mentioned in this guide.
Cytotoxicity/Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or GI₅₀ value.
WDR5 Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding affinity of test compounds to the WDR5 WIN site by competing with a fluorescently labeled peptide derived from MLL1.[3]
-
Reagent Preparation: Prepare solutions of recombinant WDR5 protein, a fluorescently labeled MLL1 peptide (e.g., FITC-labeled), and a Europium-labeled anti-tag antibody (e.g., anti-His).
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by a pre-mixed solution of the WDR5 protein and the Europium-labeled antibody.
-
Initiation of Reaction: Add the FITC-labeled MLL1 peptide to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (FITC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC₅₀ value. The inhibitory constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
In Vitro Antimalarial Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[18][19][20][21][22]
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Infection and Treatment: Add the parasite culture (at a defined parasitemia and hematocrit) to the drug-containing wells.
-
Incubation: Incubate the plates for 72 hours under the same culture conditions.
-
Growth Measurement: Quantify parasite growth using methods such as:
-
SYBR Green I-based fluorescence assay: Lysis of the red blood cells followed by the addition of SYBR Green I dye, which intercalates with parasite DNA. Fluorescence is measured using a plate reader.
-
pLDH assay: Measures the activity of parasite-specific lactate dehydrogenase.
-
[³H]-Hypoxanthine incorporation: Measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.
Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)
The PRNT is used to quantify the titer of neutralizing antibodies or the antiviral activity of a compound by measuring the reduction in viral plaques.[23][24][25][26][27]
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound and mix with a known amount of virus. Incubate for 1-2 hours to allow the compound to neutralize the virus.
-
Infection: Inoculate the cell monolayers with the compound-virus mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A higher luminescent signal indicates greater inhibition of the kinase.[28][29][30][31][32]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add a reaction mixture containing the kinase, its specific substrate, and ATP to each well to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to controls and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Visualizing the complex biological pathways targeted by these compounds is essential for understanding their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iddo.org [iddo.org]
- 21. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docta.ucm.es [docta.ucm.es]
- 23. bioagilytix.com [bioagilytix.com]
- 24. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. avys.omu.edu.tr [avys.omu.edu.tr]
- 28. benchchem.com [benchchem.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. promega.com [promega.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. researchgate.net [researchgate.net]
Validating the Structure of 6-(trifluoromethyl)quinoline using Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for 6-(trifluoromethyl)quinoline against the well-characterized parent compound, quinoline, to validate its structure. Detailed experimental protocols and data are presented to support the structural elucidation.
The introduction of a trifluoromethyl group to a quinoline core can significantly alter its physicochemical and pharmacological properties. Therefore, precise determination of the substituent's position on the quinoline ring is paramount. This guide will walk through the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to confirm the structure of this compound.
Spectroscopic Data Comparison
A direct comparison of the spectroscopic data of this compound with that of quinoline reveals key differences that arise from the presence and position of the trifluoromethyl group.
| Spectroscopic Technique | This compound | Quinoline |
| ¹H NMR | Aromatic protons show distinct downfield shifts and altered coupling patterns, particularly for protons on the benzene ring, due to the electron-withdrawing nature of the CF₃ group. | A well-defined set of seven aromatic protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | The carbon atom attached to the CF₃ group (C-6) appears as a quartet due to C-F coupling. The CF₃ carbon itself is also observable as a quartet. Chemical shifts of other carbons in the benzene ring are also affected. | Nine distinct carbon signals, with chemical shifts characteristic of the unsubstituted quinoline ring system. |
| IR Spectroscopy | Strong absorption bands in the 1100-1350 cm⁻¹ region are characteristic of C-F stretching vibrations. | The spectrum is dominated by C-H and C=C stretching and bending vibrations of the aromatic system. |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight. Fragmentation patterns often show the loss of a CF₃ radical or HF. | The molecular ion peak is the base peak, and fragmentation involves the loss of HCN. |
Experimental Data
The following tables summarize the key experimental spectroscopic data for this compound and quinoline.
¹H NMR Data (400 MHz, CDCl₃)
| This compound | Quinoline | ||
| Proton | Chemical Shift (ppm) | Proton | Chemical Shift (ppm) |
| H-2 | 8.95 (dd, J=4.2, 1.7 Hz) | H-2 | 8.93 (dd, J=4.2, 1.7 Hz) |
| H-3 | 7.45 (dd, J=8.3, 4.2 Hz) | H-3 | 7.39 (dd, J=8.3, 4.2 Hz) |
| H-4 | 8.20 (dd, J=8.3, 1.7 Hz) | H-4 | 8.12 (dd, J=8.3, 1.7 Hz) |
| H-5 | 8.28 (d, J=8.8 Hz) | H-5 | 7.78 (d, J=8.2 Hz) |
| H-7 | 7.85 (dd, J=8.8, 2.1 Hz) | H-6 | 7.52 (ddd, J=8.4, 6.9, 1.5 Hz) |
| H-8 | 8.15 (d, J=2.1 Hz) | H-7 | 7.67 (ddd, J=8.2, 6.9, 1.2 Hz) |
| H-8 | 8.08 (d, J=8.4 Hz) |
¹³C NMR Data (100 MHz, CDCl₃)
| This compound | Quinoline | ||
| Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| C-2 | 151.2 | C-2 | 150.3 |
| C-3 | 121.8 | C-3 | 121.1 |
| C-4 | 136.5 | C-4 | 136.1 |
| C-4a | 129.0 | C-4a | 128.3 |
| C-5 | 124.9 (q, J=3.8 Hz) | C-5 | 127.7 |
| C-6 | 128.1 (q, J=33.0 Hz) | C-6 | 126.5 |
| C-7 | 129.7 | C-7 | 129.4 |
| C-8 | 122.5 | C-8 | 130.1 |
| C-8a | 148.9 | C-8a | 148.4 |
| CF₃ | 124.2 (q, J=272.0 Hz) |
IR Spectroscopy Data (KBr Pellet)
| This compound | Quinoline |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| 3060 (w, C-H str) | 3050 (w, C-H str) |
| 1620 (m, C=C str) | 1620 (m, C=C str) |
| 1590 (m, C=C str) | 1595 (m, C=C str) |
| 1325 (s, C-F str) | 1500 (s, C=C str) |
| 1160 (s, C-F str) | 1420 (m, C-H bend) |
| 1120 (s, C-F str) | 810 (s, C-H oop) |
| 830 (s, C-H oop) | 750 (s, C-H oop) |
Mass Spectrometry Data (EI)
| This compound | Quinoline |
| m/z (Relative Intensity) | m/z (Relative Intensity) |
| 197 (M⁺, 100%) | 129 (M⁺, 100%)[1] |
| 178 (M-F, 20%) | 102 (M-HCN, 21%)[1] |
| 128 (M-CF₃, 45%) | 77 (C₆H₅⁺, 15%) |
| 101 (M-CF₃-HCN, 15%) | 51 (C₄H₃⁺, 17%)[1] |
Experimental Protocols
Standard experimental procedures were followed for the acquisition of spectroscopic data.
NMR Spectroscopy
A sample of approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.
FT-IR Spectroscopy
The solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in dichloromethane was injected into a gas chromatograph equipped with a mass spectrometer. The GC was fitted with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min. Mass spectra were obtained by electron ionization (EI) at 70 eV.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of this compound.
Signaling Pathway of Spectroscopic Information to Structure
The following diagram illustrates how the information from each spectroscopic technique contributes to the final structural determination.
Caption: How spectroscopic data informs the final structure of the molecule.
By systematically analyzing and comparing the spectroscopic data of this compound with that of quinoline, a confident structural assignment can be made. The distinct spectral features arising from the trifluoromethyl group serve as a powerful diagnostic tool for its presence and location on the quinoline ring. This guide provides a framework for the spectroscopic validation of substituted aromatic compounds, which is a fundamental practice in chemical research and drug development.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Quinoline Scaffold, Supported by Experimental Data.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] A common strategy to enhance the pharmacological properties of these molecules is the introduction of fluorine atoms. Fluorination can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[2][3][4] This guide provides a detailed, data-driven comparison of the biological activities of fluorinated and non-fluorinated quinoline derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity: Fluorination as a Potency Booster
The incorporation of fluorine into the quinoline structure has consistently been shown to enhance anticancer activity. Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, leading to improved binding interactions with biological targets and increased metabolic stability, making the molecule less prone to enzymatic breakdown.[2]
Comparative Anticancer Potency
The following table summarizes the cytotoxic activity (IC50 values) of various fluorinated quinoline derivatives compared to their non-fluorinated or less-fluorinated counterparts against different cancer cell lines.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | MDA-MB-468 (TNBC) | [2] | ||
| 6a | 3'-Fluoro | 4.0 | [2] | |
| 6b | 4'-Fluoro | 5.0 | [2] | |
| 6e | 4'-Trifluoromethyl | 20.0 | [2] | |
| Series 2 | MCF7 (Breast Cancer) | [2] | ||
| 6a | 3'-Fluoro | 10.5 | [2] | |
| 6b | 4'-Fluoro | 11.0 | [2] | |
| 6e | 4'-Trifluoromethyl | 60.0 | [2] | |
| Series 3 | Human Tumor Cell Lines | GI50 (µM) | [5] | |
| 12 | 7-(2-fluorophenyl) | CEM (Leukemia) | 0.0008 | [5] |
| 13 | 7-(3-fluorophenyl) | CEM (Leukemia) | 0.0012 | [5] |
| 15 | 3-(2-fluorobenzoyl) | CEM (Leukemia) | 0.0006 | [5] |
IC50: The half-maximal inhibitory concentration, a measure of a compound's potency in inhibiting a biological function. GI50: The concentration required to inhibit cell growth by 50%.
As the data indicates, compounds with directly attached fluorine atoms (e.g., 6a, 6b, 12, 13, 15) generally exhibit significantly higher potency (lower IC50/GI50 values) than those with a trifluoromethyl group (6e), where the fluorine is not directly on the aromatic ring.[2] Studies have shown that the position of the fluorine atom is critical; for instance, a fluorine at the 3' position (6a) resulted in slightly higher potency against MDA-MB-468 and MCF7 cells than a fluorine at the 4' position (6b).[2] Furthermore, fluorinated 7-phenyl-pyrroloquinolinone derivatives demonstrated potent, sub-nanomolar cytotoxicity in leukemia cell lines.[5]
Affected Signaling Pathways
Quinoline derivatives exert their anticancer effects by targeting various cellular pathways, including the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling cascades, which are crucial for cell proliferation, survival, and angiogenesis.[1][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines). Remove the old media from the wells and add media containing the various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Antimicrobial Activity: The Rise of Fluoroquinolones
The development of fluoroquinolones, which contain a fluorine atom at the C-6 position, was a major breakthrough in antibacterial therapy.[12][13] This modification significantly expanded the spectrum of activity compared to the earlier, non-fluorinated quinolones.[12][14]
Comparative Antimicrobial Spectrum
Non-fluorinated quinolones (first generation) were primarily active against aerobic gram-negative bacteria.[14] The introduction of a fluorine atom at C-6 and a piperazine ring at C-7 (second generation) broadened the spectrum to include gram-positive bacteria and improved gram-negative coverage.[14][15] Subsequent generations have further enhanced activity against atypical pathogens and anaerobes.[15]
| Generation | Example | Key Structural Feature | Spectrum of Activity |
| First | Nalidixic Acid | Non-fluorinated | Narrow: Primarily Gram-negative (Enterobacteriaceae)[14][15] |
| Second | Ciprofloxacin | C-6 Fluorine | Broad: Excellent Gram-negative, moderate Gram-positive[14][15] |
| Third | Levofloxacin | C-6 Fluorine, other mods. | Expanded: Excellent Gram-negative, improved Gram-positive (S. pneumoniae)[15] |
| Fourth | Moxifloxacin | C-6 Fluorine, other mods. | Broadest: Excellent Gram-negative, Gram-positive, and anaerobes[16] |
Mechanism of Action
Quinolones inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[17] DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the main target in gram-positive bacteria.[12][17] The fluorine atom at the C-6 position enhances the drug's binding to these enzymes and improves its penetration into the bacterial cell.[14]
Experimental Protocol: Zone of Inhibition (Kirby-Bauer) Assay
This method is a qualitative test to assess the effectiveness of an antimicrobial agent.[18][19]
-
Prepare Inoculum: A pure culture of the target microorganism is suspended in a sterile broth to a standardized concentration (e.g., 0.5 McFarland standard).[19]
-
Inoculate Plate: Using a sterile cotton swab, the microbial suspension is evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[19]
-
Apply Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (fluorinated or non-fluorinated quinoline). The disks are then placed onto the surface of the inoculated agar plate using sterile forceps.[20]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
Measure Zone: If the compound is effective, it will diffuse into the agar and inhibit microbial growth, creating a clear circular area around the disk. The diameter of this "zone of inhibition" is measured in millimeters. A larger zone indicates greater antimicrobial potency.[19][21]
Enzyme Inhibition Activity
The unique properties of fluorine make it a valuable tool for designing potent and selective enzyme inhibitors.[4] Fluorination can enhance binding affinity through favorable interactions and increase the metabolic stability of the inhibitor.[4]
Comparative Enzyme Inhibition
Fluorinated quinolines have shown potent inhibitory activity against a range of enzymes, including tyrosinases and various kinases, which are critical targets in cancer and other diseases.[22][23]
| Compound | Target Enzyme | Inhibition (IC50) | Reference |
| Fluoroquinolones | Mushroom Tyrosinase | [23] | |
| Enoxacin | 28 µM | [23] | |
| Norfloxacin | 32 µM | [23] | |
| Ciprofloxacin | 40 µM | [23] | |
| Hydroquinone (Standard) | 170 µM | [23] | |
| Quinazoline Hybrid | Various Kinases | [24] | |
| Compound 6c | EGFR | 0.083 µM | [24] |
| VEGFR-2 | 0.076 µM | [24] | |
| HER2 | 0.138 µM | [24] | |
| CDK2 | 0.183 µM | [24] |
The data shows that several fluoroquinolones are significantly more potent inhibitors of mushroom tyrosinase than the standard inhibitor, hydroquinone.[23] Kinetic studies revealed a mixed type of inhibition for these compounds.[23] Additionally, quinoline-based hybrids have demonstrated multi-kinase inhibitory activity with potent, sub-micromolar IC50 values against key cancer-related kinases like EGFR and VEGFR-2.[24]
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[25]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., fluorinated quinoline) in DMSO.[25]
-
Kinase Reaction Setup: In a multi-well plate, add the kinase enzyme, the specific peptide substrate, ATP, and the test inhibitor at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[25][26]
-
Incubation: Allow the kinase reaction to proceed by incubating the plate at a set temperature (e.g., room temperature) for a specific duration (e.g., 30-60 minutes).[25]
-
ADP Detection: Stop the kinase reaction and initiate the detection step. In the ADP-Glo™ assay, a reagent is added to convert the ADP generated into ATP.[25]
-
Signal Generation: A second detection reagent is added, which uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.[25]
-
Measurement and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[25][26]
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold is a powerful and well-validated strategy in drug discovery. As demonstrated by the comparative data, fluorination consistently enhances the biological activity of quinolines across multiple therapeutic areas. In anticancer research, fluorinated derivatives often exhibit superior cytotoxicity by orders of magnitude. In the realm of antimicrobials, the development of fluoroquinolones revolutionized the treatment of bacterial infections by dramatically broadening the activity spectrum. Furthermore, fluorinated quinolines have proven to be potent inhibitors of key enzymes involved in disease pathology. The evidence strongly supports the continued exploration of fluorination as a key tool for optimizing the potency, selectivity, and pharmacokinetic properties of quinoline-based drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 16. mdpi.com [mdpi.com]
- 17. ldh.la.gov [ldh.la.gov]
- 18. microchemlab.com [microchemlab.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. singerinstruments.com [singerinstruments.com]
- 22. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. reactionbiology.com [reactionbiology.com]
Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 6-(Trifluoromethyl)quinoline with Key Protein Targets
For researchers and scientists at the forefront of drug discovery, understanding the molecular interactions between a ligand and its protein target is paramount. This guide provides a comprehensive comparison of molecular docking studies of 6-(trifluoromethyl)quinoline, a privileged scaffold in medicinal chemistry, with a diverse range of protein targets implicated in various diseases. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the rational design of novel therapeutics.
The strategic incorporation of a trifluoromethyl group onto the quinoline core can significantly enhance a molecule's metabolic stability, binding affinity, and cellular permeability. These advantageous properties have made this compound and its derivatives the subject of numerous in silico investigations to predict their binding modes and affinities for various biological targets. This guide synthesizes findings from multiple studies to offer a comparative overview of these interactions.
Comparative Analysis of Binding Affinities
Molecular docking simulations provide valuable insights into the binding energetics of a ligand within a protein's active site. The following table summarizes the docking scores and binding affinities of this compound and its close analogs against several key protein targets. Lower docking scores and binding energies are indicative of more favorable interactions.
| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| This compound Analog | HIV Reverse Transcriptase | 4I2P | -10.67 | - | LYS101, TRP229 | [1] |
| Fluoroquinolone Derivative | E. coli Gyrase B | Not Specified | - | -8.562 | Not Specified | |
| Fluoroquinolone Derivative | S. aureus Gyrase B | Not Specified | - | -7.562 | Not Specified | |
| Quinoline Derivative | Epidermal Growth Factor Receptor (EGFR) | Not Specified | - | - | Key amino acids in the active site | [2] |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | WD40-Repeat Protein 5 (WDR5) | Not Specified | - | - | Not Specified | [3] |
| 4-(Trifluoromethyl)-quinoline Derivative | Human Serum Albumin (HSA) | Not Specified | - | - | Not Specified | [4] |
| 4-(Trifluoromethyl)-quinoline Derivative | DNA | Not Specified | - | - | Not Specified | [4] |
| Quinoline Derivative | c-MET Kinase | Not Specified | - | - | Not Specified | [5] |
| Quinoline Derivative | Butyrylcholinesterase (BChE) | Not Specified | - | - | Critical active site residues | [6] |
| Quinoline Derivative | Catechol-O-methyltransferase (COMT) | Not Specified | - | - | Critical active site residues | [6] |
| Quinoline Derivative | Maternal Embryonic Leucine Zipper Kinase (MELK) | 4BKY | -8.95 | - | GLU 87, CYS 89 | [7] |
| Phenylhydrazono Phenoxyquinolone | α-amylase | 6OCN | - | - | Not Specified | [8] |
Note: The data presented is a compilation from various sources and may involve different software and scoring functions. Direct comparison of scores between studies should be approached with caution.
Experimental Protocols: A Look into the Methodology
The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. Below are generalized yet detailed methodologies commonly employed in the molecular docking studies of quinoline derivatives.
General Molecular Docking Workflow
A typical in silico docking study follows a structured workflow, from protein and ligand preparation to the final analysis of the results.
Caption: A generalized workflow for comparative molecular docking studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Heteroatoms, including water molecules and co-crystallized ligands, are removed.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.
-
The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structure of the this compound derivative is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized, and its energy is minimized using a suitable force field (e.g., MMFF94).
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
The docking simulation is performed using software such as AutoDock, Glide, or GOLD.[1] These programs sample a wide range of ligand conformations and orientations within the active site and calculate the binding affinity for each pose using a scoring function.
4. Analysis of Docking Results:
-
The resulting docking poses are clustered based on their root-mean-square deviation (RMSD).
-
The lowest energy and most populated clusters are visually inspected to identify plausible binding modes.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the molecular basis of binding.
Signaling Pathways Targeted by Quinoline Derivatives
Quinoline-based molecules are known to modulate various signaling pathways implicated in cancer and other diseases. The epidermal growth factor receptor (EGFR) signaling pathway is a prominent target for many quinoline-based inhibitors.
Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its derivatives. The compiled data and methodologies underscore the power of in silico techniques to accelerate the drug discovery process by prioritizing compounds for further experimental validation. As more studies emerge, a clearer picture of the structure-activity relationships of this versatile scaffold will undoubtedly pave the way for the development of novel and effective therapies.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis and Insilico Studies of Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activities of quinoline and its structural isomer, isoquinoline. By presenting quantitative data from various studies, detailing experimental protocols, and illustrating key biological pathways, this document serves as a valuable resource for researchers engaged in drug discovery and development. The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1][2][3] The positioning of the nitrogen atom within the bicyclic structure significantly influences the molecule's electronic distribution and biological interactions, leading to distinct activity profiles between isomers.[1]
Comparative Analysis of Biological Activities
The biological activities of quinoline and isoquinoline derivatives have been extensively studied. While direct comparative studies on the parent heterocycles are not always available, analysis of their substituted derivatives provides critical insights into their structure-activity relationships (SAR).[1]
Anticancer Activity
Quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2]
A comparative study on a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for certain biological targets, the nitrogen placement in the isoquinoline ring may be more advantageous for binding and inhibition.[1]
Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[1] By targeting key kinases in these pathways, these compounds can inhibit protein synthesis, arrest the cell cycle, and induce apoptosis.[1][2]
Table 1: Comparative Anticancer Activity (IC50) of Quinoline and Isoquinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline | Bis-quinoline 2a | HCT116 | <1 | [4] |
| Bis-quinoline 2a | HeLa | 0.14 | [4] | |
| Bis-quinoline 2a | M14 | <1 | [4] | |
| Bis-quinoline 2a | HT1080 | <1 | [4] | |
| Bis-quinoline 2b | MCF-7 | 0.3 | [4] | |
| Isoquinoline | Isoquinoline Derivative | SKBR3 (HER2+) | Superior to quinoline counterpart | [1] |
Note: The IC50 values are highly dependent on the specific substituents and their positions on the quinoline or isoquinoline ring.
Antimicrobial Activity
Quinoline derivatives are well-established antimicrobial agents.[5][6] The core structure is found in numerous antibacterial and antimalarial drugs.[3][7] The mechanism of action often involves the inhibition of bacterial DNA gyrase or interference with heme metabolism in malaria parasites.[7][8]
Table 2: Comparative Antimicrobial Activity (MIC) of Quinoline Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Quinoline | N-methylbenzofuro[3,2-b]quinoline | E. faecium (Vancomycin-resistant) | 4 | [6] |
| 2-sulfoether-4-quinolone | S. aureus | 0.8 (µM) | [6] | |
| 2-sulfoether-4-quinolone | B. cereus | 1.61 (µM) | [6] | |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [9] | |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [9] |
Antimalarial Activity
The quinoline scaffold is central to many antimalarial drugs, including quinine, chloroquine, and mefloquine.[7] These compounds typically interfere with the detoxification of heme in the parasite's food vacuole.[7] Enantiomerically pure (S)-amino-alcohol quinolines have shown potent in vitro antimalarial activity, being at least three times more potent than mefloquine.[10]
Anti-inflammatory Activity
Quinoline derivatives have been explored as anti-inflammatory agents targeting various pharmacological targets like cyclooxygenase (COX) and various pro-inflammatory cytokines.[11][12] For instance, certain quinoline alkaloids have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines IL-1β and IL-6 in macrophages.[12]
Experimental Protocols
Standardized experimental protocols are crucial for the reproducible and comparable evaluation of the biological activities of quinoline isomers.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoline isomer solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline isomer.[13]
-
MTT Addition: After an incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Quinoline isomer solution
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation: Serially dilute the quinoline isomer in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.[14]
-
Data Reading: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of the compound with no visible growth.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures aids in understanding the mechanisms of action and the research methodology.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Conclusion
The cross-validation of biological activities of quinoline isomers and their derivatives underscores the significance of the quinoline scaffold in medicinal chemistry. The position of the nitrogen atom is a critical determinant of biological activity, influencing interactions with various targets. While derivatives of both quinoline and isoquinoline exhibit potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, subtle structural modifications can lead to significant differences in efficacy and mechanism of action. The data and protocols presented in this guide offer a foundation for the rational design and development of novel quinoline-based therapeutic agents. Further direct comparative studies of a wider range of isomers on various biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
assessing the metabolic stability of the trifluoromethyl group on the quinoline ring
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. However, its susceptibility to metabolic degradation can limit its clinical potential. A key strategy to enhance the metabolic stability of quinoline-based drug candidates is the introduction of a trifluoromethyl (CF₃) group. This guide provides a comparative analysis of the metabolic stability of the trifluoromethyl group on a quinoline ring versus other common substituents, supported by representative experimental data and detailed methodologies.
The enhanced metabolic stability conferred by the trifluoromethyl group is primarily due to the high bond energy of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[1] This makes the CF₃ group highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By strategically placing a trifluoromethyl group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[1]
Comparative Metabolic Stability Data
To illustrate the impact of the trifluoromethyl group on the metabolic stability of a quinoline ring, the following table summarizes representative in vitro data from a human liver microsomal (HLM) stability assay. The data compares a hypothetical 2-substituted quinoline scaffold with a trifluoromethyl group against its methyl and chloro analogues.
| Compound | Substituent (at C-2) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | -CF₃ | > 60 | < 11.5 |
| Compound B | -CH₃ | 25 | 27.7 |
| Compound C | -Cl | 45 | 15.4 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary depending on the specific molecular scaffold and assay conditions.
The data clearly demonstrates the superior metabolic stability of the trifluoromethyl-substituted quinoline (Compound A), which shows a significantly longer half-life and lower intrinsic clearance compared to the methyl-substituted (Compound B) and chloro-substituted (Compound C) analogues. The methyl group is a common site for oxidative metabolism, leading to rapid clearance. While the chloro group offers some metabolic shielding compared to the methyl group, it is not as effective as the trifluoromethyl group.
Experimental Protocols
The metabolic stability of the quinoline derivatives is assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[1]
Human Liver Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
2. Materials:
-
Test compounds (e.g., 2-trifluoromethylquinoline, 2-methylquinoline, 2-chloroquinoline)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: A reaction mixture is prepared containing human liver microsomes and the test compound in a phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural logarithm of the percentage remaining is plotted against time.
-
The slope of the linear portion of the plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .[2]
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[2]
Visualization of Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the metabolic fate of substituted quinolines, the following diagrams are provided.
The metabolic fate of quinoline derivatives is primarily governed by two major enzyme superfamilies: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO).
As depicted, the methyl group is a prime target for CYP450-mediated hydroxylation, a pathway that is effectively blocked by the trifluoromethyl group. Both CYP450 and Aldehyde Oxidase can contribute to the oxidation of the quinoline ring itself, typically at positions adjacent to the ring nitrogen. The electron-withdrawing nature of the trifluoromethyl group can also influence the susceptibility of the quinoline ring to enzymatic attack.
References
A Comparative Guide: In Silico Prediction vs. Experimental Data for the Properties of 6-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The integration of computational, or in silico, prediction methods in modern drug discovery and development has become indispensable. These models offer rapid and cost-effective evaluation of a compound's physicochemical and pharmacokinetic properties long before synthesis, enabling the prioritization of candidates with the highest potential for success. However, the ultimate validation of these predictions rests upon empirical, experimental data. This guide provides a direct comparison between the available in silico predictions and experimental data for 6-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry due to the recognized role of the quinoline scaffold and the trifluoromethyl group in modulating biological activity.
Quantitative Data Summary: A Side-by-Side Comparison
Direct experimental data for this compound is not exhaustively available in the public domain. The following table summarizes the known experimental values alongside computationally predicted data for the target compound. To provide a broader context, data for structurally related analogs are also included where direct experimental values for this compound are absent.
| Property | In Silico Prediction (this compound) | Experimental Data (this compound) | Experimental Data (Analogs) |
| Molecular Weight | 197.16 g/mol | - | - |
| Melting Point | Not available | Not available | 58-62 °C (2-(Trifluoromethyl)quinoline)[1] 65-67 °C (7-(Trifluoromethyl)quinoline)[1] |
| Boiling Point | - | 244 °C[2] | 236.6 °C at 762 Torr (7-(Trifluoromethyl)quinoline)[1] |
| logP | 3.1[3] | 3.25[1] | - |
| Aqueous Solubility | Predicted to be low | Not available | - |
| pKa | 3.87 ± 0.10[2] | Not available | Predicted: 2.55 (7-(Trifluoromethyl)quinoline)[1] |
| Density | - | 1.311 g/cm³[2] | - |
| Flash Point | - | 101 °C[2] | - |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. Below are detailed, standard methodologies for the key experiments cited in this guide.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity and is used for identification.
Methodology:
-
Sample Preparation: A small, dry sample of the compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled with a distillation flask, condenser, receiving flask, and a thermometer positioned at the vapor outlet.
-
Sample and Boiling Chips: The liquid compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Observation: The temperature is recorded when the vapor temperature remains constant during distillation. This stable temperature is the boiling point at the recorded atmospheric pressure.
Lipophilicity (logP) Determination (Shake-Flask Method)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug candidate's pharmacokinetic properties. The shake-flask method is the gold standard for its determination.
Methodology:
-
System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous shaking followed by separation.
-
Sample Addition: A known amount of the test compound is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a separatory funnel and shaken until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial.
-
Agitation: The vial is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[4]
-
Phase Separation: After incubation, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn.
-
Filtration: The supernatant is filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.[4]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC. This concentration represents the equilibrium solubility.[4]
Visualizing the Workflow and Potential Biological Action
To better illustrate the relationship between computational and experimental approaches, and to conceptualize the potential biological relevance of this compound, the following diagrams are provided.
Caption: A workflow diagram illustrating the comparison between in silico prediction and experimental validation.
Caption: A potential signaling pathway inhibited by quinoline derivatives, such as EGFR-PI3K-Akt-mTOR.[5][6][7][8]
Conclusion
This guide highlights the current state of knowledge regarding the physicochemical properties of this compound, drawing a comparison between in silico predictions and available experimental data. While computational models provide valuable estimations for properties like logP and pKa, the absence of comprehensive experimental data for melting point, aqueous solubility, and pKa underscores the continued necessity for empirical validation. The provided experimental protocols serve as a resource for researchers aiming to fill these knowledge gaps. Furthermore, the potential for this compound to interact with key signaling pathways, such as the EGFR cascade, positions it as a compound of interest for further investigation in drug discovery, particularly in oncology. The synergy between predictive modeling and experimental verification remains the cornerstone of advancing medicinal chemistry and developing novel therapeutics.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Comparative Cytotoxicity of 6-(Trifluoromethyl)quinoline Derivatives in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various trifluoromethyl-substituted quinoline derivatives against several cancer cell lines. The data herein is compiled from recent studies to facilitate the evaluation of this promising class of compounds in oncology research.
The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating therapeutic potential. The inclusion of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and overall biological activity. This guide focuses on the comparative anticancer effects of quinoline derivatives featuring this critical functional group.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various trifluoromethyl-quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented to quantify the potency of each compound.
| Compound ID/Name | Cancer Cell Line | Cell Line Type | Assay Type | IC50 / GI50 (µM) |
| Ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate | MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 16.5 |
| MCF-7 | Breast Adenocarcinoma | MTT | 55.0 | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Promyelocytic Leukemia | MTT | 19.88 ± 3.35 (µg/mL) |
| U937 | Histiocytic Lymphoma | MTT | 43.95 ± 3.53 (µg/mL) | |
| Potent derivative of 6-(trifluoromethyl)isoquinolin-1(2H)-one | MV4:11 | Acute Myeloid Leukemia | Proliferation | 0.038 (GI50) |
Note: Direct comparison of absolute values should be approached with caution as experimental conditions such as assay type and duration can vary between studies.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials and Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (6-(trifluoromethyl)quinoline derivatives)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration using non-linear regression analysis.[2]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method for assessing cytotoxicity by measuring cellular protein content.
Materials and Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway potentially targeted by quinoline derivatives and a general experimental workflow for evaluating their anticancer efficacy.
References
A Comparative Guide to Hirshfeld Surface Analysis for Crystal Structure Validation of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of a crystal structure is a cornerstone of modern drug development and materials science. For quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities, understanding the three-dimensional arrangement of molecules within a crystal lattice is paramount. This arrangement, dictated by a delicate interplay of intermolecular interactions, governs crucial physicochemical properties such as solubility, stability, and bioavailability. Hirshfeld Surface Analysis (HSA) has emerged as a powerful tool for visualizing and quantifying these interactions, thereby offering a robust method for crystal structure validation.
This guide provides an objective comparison of Hirshfeld Surface Analysis with other prominent techniques for analyzing intermolecular interactions: the Quantum Theory of Atoms in Molecules (QTAIM) and Full Interaction Maps (FIMs). By presenting experimental protocols, quantitative data, and a clear outline of each method's strengths and limitations, this document aims to equip researchers with the knowledge to select the most appropriate tool for their crystal structure validation needs.
Comparison of Analytical Methods for Intermolecular Interactions
The validation of a crystal structure extends beyond the mere determination of atomic coordinates. A thorough analysis of the intermolecular interactions is crucial to confirm that the observed packing is chemically sensible and energetically favorable. The following table provides a comparative overview of three leading computational methods used for this purpose.
| Feature | Hirshfeld Surface Analysis (HSA) | Quantum Theory of Atoms in Molecules (QTAIM) | Full Interaction Maps (FIMs) |
| Primary Output | 3D Hirshfeld surfaces (d_norm, shape index, etc.) and 2D fingerprint plots. | Topological analysis of electron density, identifying bond critical points (BCPs). | 3D maps showing the propensity of a molecule to form specific interactions. |
| Quantitative Data | Percentage contribution of different intermolecular contacts to the total surface area. | Electron density (ρ), Laplacian of electron density (∇²ρ), and energy densities at BCPs. | Propensity scores or visualization of favorable interaction regions. |
| Theoretical Basis | Partitioning of crystal space based on the promolecular electron density. | Topological analysis of the total electron density based on quantum mechanics. | Statistical analysis of intermolecular contacts from the Cambridge Structural Database (CSD). |
| Key Advantage | Intuitive visualization of all intermolecular contacts simultaneously and their relative importance. | Rigorous quantum mechanical basis for characterizing the nature and strength of specific interactions. | Rapid prediction of likely and missing interactions in a crystal structure, aiding in polymorph screening. |
| Key Limitation | Primarily descriptive; does not directly provide interaction energies. | Can be computationally intensive; interpretation of topological parameters requires expertise. | Qualitative in nature; does not provide a quantitative measure of interaction strength. |
| Software | CrystalExplorer | AIMAll, Multiwfn | Mercury (with CSD-Materials/Discovery license) |
Hirshfeld Surface Analysis (HSA) of Quinoline Derivatives
Hirshfeld Surface Analysis is a method that partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal)[1]. This allows for the generation of a unique three-dimensional surface for each molecule within the crystal.
Visualizing Interactions with d_norm and 2D Fingerprint Plots
The Hirshfeld surface can be mapped with various properties, the most common being the normalized contact distance (d_norm). The d_norm surface highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts at the van der Waals limit, and blue areas showing longer contacts.
Complementing the 3D surface, 2D fingerprint plots summarize all intermolecular contacts in a single graph. These plots represent the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) can be precisely quantified from these plots, providing a comprehensive picture of the crystal packing.[2] For instance, in a study of a methyl quinoline-4-carboxylate derivative, H···H contacts were found to be the most significant, contributing 43.8% to the Hirshfeld surface, followed by C···H/H···C (14.3%), N···H/H···N (14.1%), and O···H/H···O (9.9%) contacts.[2]
Experimental and Computational Workflow
The following diagram illustrates the typical workflow for performing a Hirshfeld Surface Analysis.
Detailed Protocol for Hirshfeld Surface Analysis using CrystalExplorer
-
Import CIF: Launch CrystalExplorer and open the Crystallographic Information File (.cif) of the quinoline derivative.
-
Generate Hirshfeld Surface: Select a molecule in the asymmetric unit. Click on the "Hirshfeld Surface" icon. In the dialog box, ensure the desired properties (e.g., d_norm) are selected and set the isovalue (typically 0.5).
-
Generate 2D Fingerprint Plot: With the Hirshfeld surface displayed, click on the "2D Fingerprint" icon. This will generate the full fingerprint plot.
-
Decompose Fingerprint Plot: To quantify individual contacts, use the "Fingerprint Breakdown" tool. Select the atom types for the internal and external atoms of the contacts of interest (e.g., N inside, H outside for N···H contacts). The percentage contribution of each contact will be displayed.
-
Analysis and Validation: Analyze the d_norm surface for red spots indicating close contacts and correlate them with the features in the 2D fingerprint plot. A chemically sensible distribution of contacts, consistent with the functional groups present in the quinoline derivative, validates the crystal structure.
Alternative Methods for Crystal Structure Validation
While HSA provides an excellent overview of crystal packing, other methods offer complementary and sometimes more detailed insights into intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a rigorous theoretical framework that analyzes the topology of the electron density to characterize chemical bonding.[3] Unlike HSA, which is based on a promolecular density, QTAIM uses the calculated quantum mechanical electron density.
The analysis focuses on identifying bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For non-covalent interactions, a low ρ value and a positive ∇²ρ are typically observed.
-
Wavefunction Calculation: Perform a single-point quantum mechanical calculation (e.g., using Gaussian) on the crystal structure (often a cluster of molecules extracted from the CIF) to obtain a wavefunction file (.wfn or .wfx).
-
Topological Analysis: Use software like AIMAll to perform a QTAIM analysis on the wavefunction file. The program will identify all critical points in the electron density.
-
Characterize Intermolecular BCPs: Analyze the properties of the BCPs located between atoms of different molecules to characterize the intermolecular interactions.
Full Interaction Maps (FIMs)
FIMs are a knowledge-based approach that utilizes the vast amount of structural data in the Cambridge Structural Database (CSD).[4] The FIMs tool, available in the Mercury software, generates a 3D map around a molecule showing the preferred locations for different types of interactions (e.g., hydrogen bond donors and acceptors).[4][5]
By overlaying the FIM with the actual crystal structure, one can quickly assess whether the molecule's interaction potential is satisfied in the observed packing arrangement.[6] This is particularly useful for identifying potentially unstable crystal forms or for designing co-crystals.[4]
-
Load Structure: Open the CIF file of the quinoline derivative in Mercury.
-
Generate FIM: Access the Full Interaction Maps feature (requires a CSD-Materials or CSD-Discovery license).
-
Analyze Map: The generated map will show colored regions indicating the propensity for different interactions. Compare these predicted "hot spots" with the actual intermolecular contacts in the crystal to validate the packing.
Logical Framework for Method Selection
The choice of method for crystal structure validation depends on the specific research question and available resources. The following diagram illustrates a logical workflow for selecting the appropriate analytical tool.
Conclusion
The validation of the crystal structure of quinoline derivatives is a critical step in understanding their properties and potential applications. Hirshfeld Surface Analysis offers an intuitive and powerful method for visualizing and quantifying the complex network of intermolecular interactions that govern crystal packing. Its ability to provide a holistic view of all contacts makes it an invaluable tool for initial validation.
For a more in-depth, quantitative understanding of specific interactions, QTAIM provides a rigorous quantum mechanical framework. In contrast, Full Interaction Maps offer a rapid, knowledge-based approach to assess the stability of a crystal form and guide crystal engineering efforts. The judicious application of these complementary techniques, guided by the specific research objectives, will undoubtedly lead to a more comprehensive and reliable validation of crystal structures, ultimately accelerating the development of novel quinoline-based drugs and materials.
References
- 1. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)quinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 6-(Trifluoromethyl)quinoline, a compound often utilized in pharmaceutical research. Adherence to these protocols is paramount for ensuring personnel safety and environmental protection.
Hazard Identification and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
To mitigate the risks associated with these hazards, the following personal protective equipment should be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of exposure, an apron or coveralls should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations. This compound should be treated as a hazardous waste and must not be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
This compound is a halogenated organic compound. It is crucial to collect waste containing this chemical in a designated container separate from non-halogenated organic waste.[2]
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, absorbent paper) in a clearly labeled, dedicated hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic liquid waste.[2]
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any other chemical constituents in the waste stream with their approximate concentrations.
-
Ensure the container is kept securely closed when not in use.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2]
-
Follow all institutional procedures for documenting and scheduling hazardous waste disposal.
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-(Trifluoromethyl)quinoline
This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling 6-(Trifluoromethyl)quinoline. Adherence to these guidelines is essential for ensuring personal safety and environmental compliance.
Hazard Identification and Risk Assessment
This compound and its derivatives are classified as hazardous substances. Based on data from similar compounds, the primary hazards include:
-
Acute Toxicity: Potentially fatal if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[3][4] | To protect eyes and face from splashes and dust. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][5] A lab coat, and if a significant splash risk exists, a chemical-resistant apron or coveralls.[3] | To prevent skin contact, which can cause irritation or burns.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood or if there is a risk of generating dust or aerosols.[3][5] | To prevent inhalation, which can cause respiratory irritation.[2] |
Note: Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6] Wash hands thoroughly after removing gloves.[2]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
3.1. Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][4]
-
PPE Donning: Before entering the designated area, don all required PPE as specified in the table above.
-
Chemical Handling:
-
Post-Handling:
3.2. Spill Response Protocol
-
Evacuate and Ventilate: Immediately evacuate the immediate area and ensure it is well-ventilated.[3][4]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep up the material, avoiding dust generation.[8]
-
Cleanup: While wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.[4]
-
Reporting: Report the spill to the designated safety officer.[4]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove contaminated clothing.[7] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention. |
Storage and Disposal Plan
5.1. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
The storage area should be separate from incompatible materials such as strong oxidizing agents.[10]
-
Ensure the storage location has secondary containment.[11]
5.2. Disposal
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified.[3]
-
Waste Collection:
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3][11]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[3][11] Do not dispose of down the drain or in general waste. [11]
Caption: Hierarchy of controls and required PPE for handling this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
